Tubulin polymerization-IN-49
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C20H24O5 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-methoxy-5-[(4,5,6-trimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]phenol |
InChI |
InChI=1S/C20H24O5/c1-22-17-6-5-12(10-16(17)21)7-13-8-14-11-18(23-2)20(25-4)19(24-3)15(14)9-13/h5-6,10-11,13,21H,7-9H2,1-4H3 |
InChI Key |
JFHFHCHHHZDLER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CC3=CC(=C(C(=C3C2)OC)OC)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of compounds that inhibit tubulin polymerization, a cornerstone of modern cancer therapy. While specific quantitative data and signaling pathways are compound-dependent, this document outlines the fundamental principles, experimental methodologies, and key cellular consequences of disrupting microtubule dynamics. The information presented herein is synthesized from established research on well-characterized tubulin polymerization inhibitors and serves as a foundational resource for the study of novel agents in this class.
Core Concepts in Tubulin Dynamics
Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers, essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2][3] The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is critical for their function, particularly during mitosis where they form the mitotic spindle responsible for chromosome segregation.[1][4]
Tubulin polymerization inhibitors disrupt this delicate equilibrium, leading to mitotic arrest and subsequent cell death, making them effective anticancer agents.[1][4] These inhibitors typically bind to one of three main sites on tubulin: the colchicine, vinca, or paclitaxel binding sites.[1] This guide focuses on inhibitors that prevent polymerization, such as those binding to the colchicine and vinca sites.
Mechanism of Action: Inhibition of Tubulin Polymerization
Inhibitors of tubulin polymerization act by binding to soluble tubulin dimers, preventing their incorporation into growing microtubules.[1][5] This leads to a net depolymerization of existing microtubules and a failure to form the mitotic spindle.[1] The resulting disruption of microtubule dynamics triggers the spindle assembly checkpoint, arresting cells in the G2/M phase of the cell cycle.[6] Prolonged mitotic arrest ultimately leads to cell death through apoptosis or mitotic catastrophe.[6][7]
Signaling Pathway for Tubulin Polymerization Inhibition-Induced Cell Cycle Arrest
Caption: General signaling cascade initiated by a tubulin polymerization inhibitor.
Quantitative Analysis of Tubulin Polymerization Inhibitors
The potency of tubulin polymerization inhibitors is typically quantified through a series of in vitro and cell-based assays. The following table summarizes key parameters used to evaluate these compounds, with example data ranges derived from studies of known inhibitors.
| Parameter | Assay Type | Description | Typical Range (nM) |
| IC50 (Polymerization) | In vitro tubulin polymerization | Concentration required to inhibit tubulin polymerization by 50%.[8] | 10 - 1,000 |
| IC50 (Cytotoxicity) | Cell-based viability assay | Concentration required to reduce cancer cell viability by 50%. | 1 - 100 |
| GI50 | Cell-based growth inhibition | Concentration required to inhibit cancer cell growth by 50%. | 1 - 100 |
Note: The specific values are highly dependent on the compound and the cell line being tested.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of tubulin polymerization inhibitors.
1. In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
-
Principle: A fluorescent reporter binds to polymerized tubulin, resulting in an increase in fluorescence intensity that is proportional to the extent of polymerization.[6][9]
-
Materials:
-
Purified tubulin (e.g., from porcine brain)[9]
-
Tubulin polymerization assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[9]
-
GTP (1 mM)[9]
-
Glycerol (10%) as a polymerization enhancer[9]
-
Fluorescent reporter (e.g., DAPI)[9]
-
Test compound at various concentrations
-
384-well black wall microplates[9]
-
-
Procedure:
-
Prepare a reaction mixture containing tubulin, assay buffer, GTP, glycerol, and the fluorescent reporter.
-
Add the test compound or vehicle control to the wells of the microplate.
-
Add the reaction mixture to the wells.
-
Incubate the plate at 37°C and monitor the fluorescence intensity over time using a plate reader.
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Experimental Workflow for In Vitro Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
2. Immunocytochemistry for Microtubule Integrity
This cell-based assay visualizes the effect of a compound on the microtubule network within cells.
-
Principle: Cells are treated with the test compound, and then the microtubule network is stained using an anti-tubulin antibody and a fluorescently labeled secondary antibody. Changes in microtubule structure are observed by fluorescence microscopy.[6][9]
-
Materials:
-
Cancer cell line (e.g., HeLa, A549) cultured on coverslips[6][9]
-
Test compound
-
Fixation buffer (e.g., PEM buffer with glutaraldehyde and formaldehyde)[6]
-
Permeabilization buffer (e.g., 0.5% Triton X-100)[6]
-
Primary antibody (e.g., anti-β-tubulin antibody)[6]
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)[9]
-
-
Procedure:
-
Treat cells with the test compound or vehicle control for a specified time (e.g., 24 hours).[6]
-
Fix the cells with fixation buffer.
-
Permeabilize the cells to allow antibody entry.
-
Incubate with the primary anti-tubulin antibody.
-
Incubate with the fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain.
-
Visualize the microtubule network and nuclear morphology using a fluorescence or confocal microscope.
-
3. Cell Cycle Analysis by Flow Cytometry
This assay quantifies the cell cycle distribution of a cell population following treatment with a test compound.
-
Principle: Cells are stained with a DNA-binding fluorescent dye (e.g., propidium iodide), and the fluorescence intensity of individual cells is measured by flow cytometry. The DNA content is proportional to the fluorescence intensity, allowing for the determination of the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Materials:
-
Cancer cell line
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%) for fixation
-
Propidium iodide (PI) staining solution (containing RNase A)
-
-
Procedure:
-
Treat cells with the test compound or vehicle control.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark.
-
Analyze the samples by flow cytometry.
-
Determine the percentage of cells in each phase of the cell cycle using appropriate software.
-
Conclusion
The inhibition of tubulin polymerization remains a clinically validated and highly effective strategy in cancer therapy. A thorough understanding of the underlying mechanism of action is crucial for the discovery and development of novel agents with improved efficacy and safety profiles. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals working in this important area of oncology. By employing these methodologies, the scientific community can continue to advance our understanding of microtubule dynamics and develop the next generation of tubulin-targeting therapeutics.
References
- 1. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Tubulin Polymerization-IN-49 (Compound 12d)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulin Polymerization-IN-49, also identified as compound 12d, is a novel, potent inhibitor of tubulin polymerization. This small molecule binds to the colchicine site on β-tubulin, thereby disrupting microtubule dynamics, inducing cell cycle arrest at the G2/M phase, and promoting apoptosis in cancer cells. Emerging from a series of dihydro-1H-indene derivatives, this compound exhibits significant antiproliferative activity against a range of human cancer cell lines and demonstrates anti-angiogenic properties. This technical guide provides a comprehensive overview of its mechanism of action, quantitative biological data, and detailed experimental protocols for its evaluation.
Core Compound Details
| Characteristic | Details |
| Compound Name | This compound |
| Alias | Compound 12d |
| Chemical Class | Dihydro-1H-indene derivative |
| Mechanism of Action | Inhibits tubulin polymerization by binding to the colchicine site on β-tubulin. |
| Therapeutic Potential | Anticancer, Anti-angiogenic |
Mechanism of Action
This compound exerts its cytotoxic effects by interfering with the dynamic instability of microtubules, which are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine site on β-tubulin, the compound prevents the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to the activation of the spindle assembly checkpoint, causing a mitotic block at the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Signaling Pathway for G2/M Arrest and Apoptosis
Caption: Mechanism of action for this compound.
Quantitative Biological Data
Table 1: In Vitro Antiproliferative Activity (IC₅₀)
The antiproliferative effects of this compound were evaluated against a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM)[1][2] |
| K562 | Chronic Myelogenous Leukemia | 0.028 |
| A549 | Non-small Cell Lung Cancer | 0.045 |
| PC-3 | Prostate Cancer | 0.087 |
| MCF-7 | Breast Adenocarcinoma | 0.033 |
Table 2: Tubulin Polymerization Inhibition
The direct inhibitory effect of the compound on tubulin assembly was quantified.
| Assay | Parameter | Value (µM)[2] |
| In Vitro Tubulin Polymerization | IC₅₀ | 3.24 |
Table 3: Colchicine Binding Site Competition
The ability of this compound to compete with colchicine for its binding site on tubulin was assessed.
| Compound Concentration (µM) | [³H]-Colchicine Binding Inhibition (%)[2] |
| 5 | 71.43 |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This fluorescence-based assay measures the extent of tubulin polymerization in the presence of an inhibitor.
Workflow:
Caption: Workflow for the in vitro tubulin polymerization assay.
Detailed Methodology:
-
Reaction Mixture Preparation : A reaction mixture is prepared containing purified porcine brain tubulin (2 mg/mL) in an assay buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) supplemented with 1 mM GTP and 10% glycerol to enhance polymerization. 6.3 µM DAPI is included as a fluorescent reporter that intercalates into polymerized microtubules.
-
Compound Addition : Varying concentrations of this compound or a vehicle control (e.g., DMSO) are added to the reaction mixture.
-
Initiation of Polymerization : The reaction is initiated by incubating the mixture at 37°C.
-
Fluorescence Measurement : The fluorescence intensity is measured at regular intervals using a fluorometer to monitor the extent of tubulin polymerization.
-
Data Analysis : The rate of polymerization is determined, and the IC₅₀ value is calculated by plotting the inhibition of polymerization against the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure to assess the effect of the compound on cell cycle distribution.
Workflow:
References
An In-depth Technical Guide to the Tubulin Binding Site of Colchicine-Site Inhibitors: A Case Study Using Combretastatin A-4 as a Representative Molecule
Disclaimer: As of November 2025, publicly available scientific literature does not contain specific information on a compound designated "Tubulin polymerization-IN-49". Therefore, this technical guide utilizes Combretastatin A-4 (CA-4), a well-characterized tubulin polymerization inhibitor that binds to the colchicine site, as a representative molecule to illustrate the binding interactions, quantitative data, and experimental methodologies relevant to this class of compounds. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Tubulin, the protein subunit of microtubules, is a critical target for anticancer drug development. Microtubules are dynamic polymers essential for various cellular processes, including cell division, motility, and intracellular transport.[1] Small molecules that interfere with tubulin polymerization can disrupt these functions, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[2] These agents are broadly classified based on their binding site on the tubulin heterodimer, with the three primary sites being the colchicine, vinca, and taxane binding sites.
This guide focuses on inhibitors that bind to the colchicine site on β-tubulin, thereby inhibiting tubulin polymerization.[2] Combretastatin A-4 (CA-4), a natural product isolated from the African willow tree Combretum caffrum, is a potent inhibitor of tubulin polymerization that binds to the colchicine site.[3][4] Its structural simplicity and high potency have made it and its analogs subjects of extensive research in cancer therapy.[2][5] This document will provide a detailed overview of the binding characteristics of CA-4 as a representative colchicine-site inhibitor, including quantitative binding data, detailed experimental protocols for its characterization, and visualizations of its binding and experimental workflows.
Quantitative Binding Data
The interaction of Combretastatin A-4 with tubulin has been quantified using various biophysical and biochemical assays. The following table summarizes key binding and inhibitory data.
| Parameter | Value | Assay Conditions | Reference |
| Kd | 0.4 µM | Binding of CA-4 to β-tubulin. | [6][7] |
| IC50 | 1.9 µM | In vitro tubulin polymerization inhibition. | [8] |
| IC50 | 1.8 ± 0.6 µM | Anti-proliferative activity against A549 non-small cell lung cancer cells. | [9] |
| Inhibition | 35% at 1 µM | In vitro microtubule polymerization. | [6] |
| Inhibition | ~100% at 10 µM | In vitro microtubule polymerization. | [6] |
Experimental Protocols
The characterization of tubulin polymerization inhibitors involves a series of in vitro and cell-based assays to determine their binding affinity, mechanism of action, and cellular effects. Below are detailed methodologies for key experiments.
This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization process is typically monitored by an increase in light scattering or fluorescence.
Principle: Microtubule formation from tubulin dimers scatters light, leading to an increase in absorbance at 340 nm. Alternatively, a fluorescent reporter can be used that preferentially binds to polymerized tubulin, resulting in an increase in fluorescence. Inhibitors of polymerization will reduce the rate and extent of this increase.
Materials:
-
Lyophilized tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)
-
Guanosine-5'-triphosphate (GTP)
-
Test compound (e.g., Combretastatin A-4) and vehicle control (e.g., DMSO)
-
Reference compounds: Paclitaxel (polymerization promoter), Colchicine (polymerization inhibitor)
-
Pre-warmed 96-well microplate
-
Microplate reader with temperature control and absorbance/fluorescence detection capabilities
-
Reconstitute lyophilized tubulin to a final concentration of 3 mg/mL in ice-cold G-PEM buffer containing GTP. Keep the solution on ice to prevent premature polymerization.
-
Prepare serial dilutions of the test compound, reference compounds, and vehicle control.
-
Pre-warm the 96-well plate to 37°C.
-
Add a small volume (e.g., 5-10 µL) of the diluted compounds or controls to the appropriate wells.
-
To initiate the reaction, add the cold tubulin solution (e.g., 90-95 µL) to each well.
-
Immediately place the plate in the microplate reader, pre-heated to 37°C.
-
Measure the absorbance at 340 nm (or fluorescence, depending on the kit) at regular intervals (e.g., every 60 seconds) for 60 minutes.
-
Plot the absorbance/fluorescence as a function of time to generate polymerization curves.
-
Determine the IC₅₀ value by plotting the extent of polymerization at a fixed time point (e.g., 60 minutes) against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
This assay is used to determine the binding affinity of a test compound by measuring its ability to displace a fluorescently labeled ligand from the tubulin binding site.
Principle: A small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a large protein like tubulin, its tumbling is slowed, leading to an increase in fluorescence polarization. A competing unlabeled ligand will displace the tracer, causing a decrease in polarization.[13][14]
Materials:
-
Purified tubulin
-
Fluorescently labeled colchicine-site ligand (tracer)
-
Test compound (e.g., Combretastatin A-4)
-
Assay buffer (e.g., PEM buffer)
-
Black, low-binding 96- or 384-well microplate
-
Microplate reader with fluorescence polarization capabilities
-
Determine the optimal tracer and tubulin concentrations:
-
Titrate the fluorescent tracer against a fixed concentration of tubulin to determine the Kd of the tracer-tubulin interaction and the concentration of tracer that gives an optimal signal-to-noise ratio.
-
Using the optimal tracer concentration, titrate tubulin to determine the concentration that yields a stable and significant polarization signal.
-
-
Competition Assay:
-
Prepare serial dilutions of the test compound.
-
In the microplate, combine the optimal concentrations of tubulin and the fluorescent tracer.
-
Add the diluted test compound to the wells. Include controls for no inhibitor (maximum polarization) and no tubulin (minimum polarization).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
The IC₅₀ value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation or the Nikolovska-Coleska equation, which takes into account the concentrations of the tracer and tubulin and the Kd of the tracer.[14]
-
This technique provides high-resolution structural information on the binding of a ligand to tubulin, revealing the precise interactions at the atomic level.
Principle: High-quality crystals of a protein-ligand complex are grown and then exposed to a focused X-ray beam. The diffraction pattern of the X-rays is used to calculate an electron density map, from which the three-dimensional structure of the protein and the bound ligand can be determined.[17][18]
Materials:
-
Highly purified tubulin, often in a complex with a stabilizing protein like a stathmin-like domain (SLD) to facilitate crystallization.[17]
-
Test compound (e.g., Combretastatin A-4)
-
Crystallization reagents (buffers, precipitants, salts)
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)
-
X-ray source (synchrotron or in-house) and detector
Procedure:
-
Complex Formation (for co-crystallization): [19]
-
Incubate the purified tubulin (or tubulin-SLD complex) with an excess of the test compound to ensure saturation of the binding site. .
-
-
Crystallization:
-
Screen a wide range of crystallization conditions (pH, precipitant type and concentration, temperature) to find conditions that yield well-diffracting crystals. This is often done using high-throughput robotic systems.
-
Alternatively, for ligand soaking, grow crystals of the apo-protein first and then transfer them to a solution containing the ligand.[20]
-
-
Data Collection:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Mount the crystal in the X-ray beam and collect diffraction data as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the phase problem, often using molecular replacement with a known tubulin structure.
-
Build a model of the protein-ligand complex into the resulting electron density map and refine the model to obtain the final high-resolution structure.
-
Visualizations
The following diagram illustrates the binding of a colchicine-site inhibitor, represented by Combretastatin A-4, to the tubulin heterodimer.
Caption: Binding of a colchicine-site inhibitor to the β-tubulin subunit, preventing microtubule polymerization.
The diagram below outlines a typical workflow for the characterization of a novel tubulin polymerization inhibitor.
Caption: Experimental workflow for the identification and characterization of tubulin polymerization inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Trends in Tubulin-Binding Combretastatin A-4 Analogs for Anticancer Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combretastatin A4 | Microtubule Associated | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Photoswitchable Anticancer Activity via trans-cis Isomerization of a Combretastatin A-4 Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tubulin polymerization assay [bio-protocol.org]
- 11. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. tracerDB | FP [tracerdb.org]
- 15. A tubulin-based fluorescent polarization assay for paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 17. Studying drug-tubulin interactions by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 20. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Tubulin Polymerization-IN-49: A Deep Dive into its Chemical Profile and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The precise chemical identity of a compound referred to as "Tubulin polymerization-IN-49" is not definitively established in publicly available scientific literature. However, extensive research into tubulin polymerization inhibitors has revealed several compounds designated with numerical identifiers, such as "compound 49" and "compound 12d," which exhibit potent activity against tubulin assembly. This guide synthesizes the available information on these related inhibitors to provide a comprehensive overview of their chemical structures, properties, and biological effects, which may be relevant to the substance of interest.
Chemical Structure and Properties
While the exact structure of "this compound" remains elusive, research points to potent tubulin inhibitors often belonging to classes such as chalcones and various heterocyclic compounds. For instance, a "compound 49" has been highlighted as a particularly effective inhibitor of cancer cell growth, surpassing the activity of the well-known tubulin inhibitor, colchicine, and demonstrating efficacy against paclitaxel-resistant cancer cells. Another potent inhibitor, referred to as "this compound (compound 12d)," is described as binding to the colchicine site on tubulin, thereby inhibiting its polymerization.[1]
The general chemical properties of such small molecule tubulin inhibitors are summarized in the table below. It is important to note that these are representative values and would vary for a specific, identified compound.
| Property | Typical Value Range |
| Molecular Formula | C₁₅-C₃₀H₁₅-₃₅N₁-₅O₁-₅S₀-₂ |
| Molecular Weight | 250 - 500 g/mol |
| Solubility | Generally soluble in organic solvents like DMSO and ethanol. Aqueous solubility can vary significantly. |
| LogP | 2.0 - 5.0 |
Mechanism of Action: Disrupting the Cellular Skeleton
Tubulin polymerization inhibitors exert their cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cell's cytoskeleton.[2][3] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a critical role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[2][3]
By inhibiting the polymerization of tubulin, these compounds prevent the formation of microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing cells from entering mitosis.[1] Ultimately, this prolonged cell cycle arrest triggers apoptosis, or programmed cell death, in cancer cells.[1] Many of these inhibitors, including the referenced "compound 12d," bind to the colchicine binding site on β-tubulin.[1]
Experimental Protocols
The evaluation of tubulin polymerization inhibitors involves a series of in vitro and cell-based assays to determine their efficacy and mechanism of action.
Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
Methodology:
-
Purified tubulin is incubated in a polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8) with GTP at 37°C.
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture.
-
The polymerization of tubulin is monitored over time by measuring the increase in absorbance or fluorescence at a specific wavelength (e.g., 340 nm for absorbance).
-
The IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, is then calculated.
Cell Viability Assay (e.g., MTT Assay)
This assay assesses the cytotoxic effect of the compound on cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.
-
Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm).
-
The IC₅₀ value, the concentration of the compound that reduces cell viability by 50%, is determined.
Cell Cycle Analysis
This assay determines the effect of the compound on the progression of the cell cycle.
Methodology:
-
Cancer cells are treated with the test compound for a specific duration.
-
The cells are then harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified to determine if the compound induces cell cycle arrest at a specific phase.
Conclusion
While the specific entity "this compound" is not clearly defined in the current scientific landscape, the broader class of tubulin polymerization inhibitors represents a highly promising area for the development of novel anticancer therapeutics. The information synthesized in this guide, based on related and numerically designated compounds, provides a foundational understanding of their chemical characteristics, mechanism of action, and the experimental methodologies used for their evaluation. Further research is required to isolate and characterize the specific molecule "this compound" to fully elucidate its therapeutic potential.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to OAT-449: A Novel Tubulin Polymerization Inhibitor for Anticancer Therapy
This whitepaper provides a comprehensive technical overview of OAT-449, a novel, water-soluble 2-aminoimidazoline derivative that acts as a potent inhibitor of tubulin polymerization. OAT-449 has demonstrated significant anticancer activity in both in vitro and in vivo models, presenting a promising new avenue for cancer therapy. This document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols for its evaluation, and visualizes associated cellular pathways and workflows.
Core Mechanism of Action
OAT-449 exerts its cytotoxic effects by directly interfering with microtubule dynamics, a critical process for cell division.[1][2] Microtubules are essential components of the cytoskeleton, playing a pivotal role in forming the mitotic spindle during mitosis.[3][4][5] By inhibiting the polymerization of tubulin, the protein subunit of microtubules, OAT-449 disrupts the formation of the mitotic spindle.[1] This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing a form of cell death known as mitotic catastrophe.[1][2]
Interestingly, the cell death induced by OAT-449 following mitotic catastrophe is non-apoptotic and is associated with a p53-independent accumulation of the p21/waf1/cip1 protein in both the nucleus and cytoplasm.[1][2] This mechanism appears to be shared with the established microtubule-destabilizing agent, vincristine.[1][2]
Signaling Pathway of OAT-449-Induced Mitotic Catastrophe
Caption: OAT-449 inhibits tubulin polymerization, leading to mitotic catastrophe and non-apoptotic cell death via p21 accumulation.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro and in vivo studies on OAT-449, highlighting its potent anticancer activity across various cancer cell lines and in animal models.
Table 1: In Vitro Cytotoxicity of OAT-449 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Carcinoma | Data not specified |
| HT-29 | Colorectal Adenocarcinoma | 6 - 30 |
| SK-N-MC | Neuroepithelioma | 6 - 30 |
| A549 | Non-small Cell Lung Cancer | Data not specified |
| DU-145 | Prostate Carcinoma | Data not specified |
| MCF-7 | Breast Adenocarcinoma | Data not specified |
| HepG2 | Hepatocellular Carcinoma | Data not specified |
| HCT116 | Colon Carcinoma | Data not specified |
| (Data derived from studies on various tubulin inhibitors and OAT-449 where specified.[1][6]) |
Table 2: In Vitro Tubulin Polymerization Inhibition
| Compound | Concentration | Effect |
| OAT-449 | 3 µM | Inhibition of tubulin polymerization |
| Vincristine | 3 µM | Inhibition of tubulin polymerization (positive control) |
| Paclitaxel | 3 µM | Promotion of tubulin polymerization (negative control) |
| (Data based on a fluorescence-based tubulin polymerization assay.[1]) |
Table 3: In Vivo Antitumor Efficacy of OAT-449 in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Outcome |
| HT-29 | Colorectal Adenocarcinoma | OAT-449 | Significant inhibition of tumor development |
| SK-N-MC | Neuroepithelioma | OAT-449 | Significant inhibition of tumor development |
| (In vivo data for OAT-449.[1]) |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of OAT-449.
In Vitro Tubulin Polymerization Assay
This fluorescence-based assay quantitatively measures the effect of compounds on tubulin polymerization.
Materials:
-
Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc. Cat. #BK011P)
-
Fluorescently labeled tubulin
-
OAT-449, Vincristine (positive control), Paclitaxel (negative control)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare reaction mixtures containing fluorescently labeled tubulin in a suitable buffer.
-
Add OAT-449, vincristine, or paclitaxel to the respective wells at the desired concentration (e.g., 3 µM). Include a control with no compound.
-
Incubate the plate at 37°C to allow for polymerization.
-
Monitor the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates polymerization.
-
Analyze the data to determine the extent of inhibition or promotion of tubulin polymerization by each compound.[1]
Cell-Based Tubulin Polymerization Analysis
This protocol assesses the effect of OAT-449 on microtubule structures within whole cells using flow cytometry.
Materials:
-
HT-29 cells
-
12-well plates
-
OAT-449, Paclitaxel, Vincristine
-
DMSO (vehicle)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed HT-29 cells at a density of 1 x 10^5 cells/mL in 12-well plates and allow them to adhere for at least 12 hours.
-
Treat the cells with 100 nM of OAT-449, paclitaxel, or vincristine (dissolved in DMSO, final DMSO concentration 0.1%).
-
Incubate the cells for 18 hours.
-
Harvest the cells by trypsinization and pellet them by centrifugation (600 x g for 3 minutes).
-
Prepare the cells for flow cytometry analysis according to standard protocols for microtubule staining.
-
Analyze the cellular microtubule content by flow cytometry to determine the effect of the compounds.[1]
Experimental Workflow for In Vitro and Cellular Assays
Caption: Workflow for evaluating OAT-449's effect on tubulin polymerization in vitro and in cells.
Cell Cycle Analysis
This method determines the cell cycle phase distribution of cells treated with OAT-449.
Materials:
-
HeLa or HT-29 cells
-
OAT-449
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Culture cells to an appropriate confluency.
-
Treat cells with various concentrations of OAT-449 for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Stain the cells with a solution containing propidium iodide and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates a mitotic arrest.[1]
Western Blot Analysis
This technique is used to detect changes in the levels and phosphorylation status of key cell cycle regulatory proteins.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against Cdk1, phospho-Cdk1, NuMa, Aurora B, p21
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Prepare protein lysates from cells treated with OAT-449.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the proteins of interest.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.[1]
Conclusion and Future Directions
OAT-449 is a promising novel anticancer agent that effectively inhibits tubulin polymerization, leading to G2/M cell cycle arrest and non-apoptotic cell death in various cancer cell lines.[1] Its water-soluble nature and potent in vivo activity make it an attractive candidate for further preclinical and clinical development.
Future research should focus on:
-
Elucidating the detailed molecular interactions between OAT-449 and tubulin.
-
Investigating its efficacy in a broader range of cancer models, including those resistant to current chemotherapies.
-
Conducting pharmacokinetic and toxicological studies to establish a safety profile for potential clinical trials.
The unique mechanism of action involving p21-mediated non-apoptotic cell death warrants further investigation, as it may offer therapeutic advantages in cancers with defective apoptotic pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccesspub.org [openaccesspub.org]
- 6. researchgate.net [researchgate.net]
Investigating the Cellular Effects of the Tubulin Polymerization Inhibitor OAT-449: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cellular effects of OAT-449, a novel small molecule inhibitor of tubulin polymerization. OAT-449 serves as a representative compound for a class of agents that disrupt microtubule dynamics, a validated and critical target in oncology drug development. This document outlines its mechanism of action, presents quantitative data on its cytotoxic and cell cycle effects, details relevant experimental protocols, and visualizes the key cellular pathways and workflows involved.
Mechanism of Action
OAT-449 is a synthetic, water-soluble 2-aminoimidazoline derivative that functions as a microtubule-destabilizing agent.[1] Its primary mechanism of action is the inhibition of tubulin polymerization.[2] By preventing the assembly of α- and β-tubulin subunits into microtubules, OAT-449 disrupts the formation of the mitotic spindle, a structure essential for the proper segregation of chromosomes during cell division.[3][4]
This interference with microtubule dynamics leads to a cascade of cellular events:
-
G2/M Phase Cell Cycle Arrest: Cells treated with OAT-449 are unable to form a functional mitotic spindle, which activates the spindle assembly checkpoint, halting the cell cycle in the G2/M phase.[2][3]
-
Mitotic Catastrophe: Prolonged arrest in mitosis due to microtubule disruption leads to mitotic catastrophe, a form of cell death characterized by aberrant nuclear morphology, including multi-nucleation and polyploidy.[2]
-
Non-Apoptotic Cell Death: Following mitotic catastrophe, cancer cells treated with OAT-449 undergo non-apoptotic cell death. This process is mediated by a p53-independent mechanism involving the cytoplasmic accumulation of the p21 protein (also known as WAF1/CIP1), a key determinant of cell fate.[1][2]
Quantitative Cellular Effects of OAT-449
The following tables summarize the quantitative effects of OAT-449 on various cancer cell lines.
In Vitro Cytotoxicity
OAT-449 demonstrates potent cytotoxic effects across a range of human cancer cell lines, with efficacy comparable to the established microtubule inhibitor, Vincristine. The half-maximal effective concentration (EC50) values were determined after 72 hours of treatment using an MTT assay.[2][5]
| Cell Line | Cancer Type | OAT-449 EC50 (nM) | Vincristine EC50 (nM) |
| HT-29 | Colorectal Adenocarcinoma | 7.3 ± 1.2 | 8.1 ± 1.5 |
| HeLa | Cervical Cancer | 6.4 ± 0.9 | 6.9 ± 1.1 |
| DU-145 | Prostate Carcinoma | 15.2 ± 2.5 | 18.5 ± 3.1 |
| Panc-1 | Pancreatic Carcinoma | 28.1 ± 4.1 | 33.7 ± 5.2 |
| SK-N-MC | Neuroepithelioma | 8.9 ± 1.7 | 9.8 ± 2.0 |
| SK-OV-3 | Ovarian Cancer | 11.5 ± 2.1 | 14.2 ± 2.8 |
| MCF-7 | Breast Adenocarcinoma | 9.7 ± 1.6 | 11.3 ± 2.3 |
| A-549 | Lung Carcinoma | 12.3 ± 2.4 | 16.8 ± 3.5 |
| Data represents the mean ± SEM of at least three independent experiments.[2][5] |
Effect on Cell Cycle Distribution
Treatment with 30 nM OAT-449 for 24 hours induces a significant accumulation of cells in the G2/M phase of the cell cycle, consistent with its mechanism of action as a mitotic inhibitor.[3]
| Cell Line | Treatment (24h) | % G1 Phase | % S Phase | % G2/M Phase |
| HT-29 | Control (DMSO) | 55.1 ± 3.2 | 18.4 ± 1.9 | 26.5 ± 2.5 |
| OAT-449 (30 nM) | 9.8 ± 1.1 | 12.3 ± 1.5 | 77.9 ± 4.1 | |
| HeLa | Control (DMSO) | 58.2 ± 3.5 | 20.1 ± 2.1 | 21.7 ± 2.3 |
| OAT-449 (30 nM) | 11.2 ± 1.3 | 15.5 ± 1.8 | 73.3 ± 3.9 | |
| Data represents the mean ± SEM of three independent experiments.[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Tubulin Polymerization Assay
This fluorescence-based assay directly measures the effect of a compound on the polymerization of purified tubulin.
Principle: The assay utilizes a fluorescent reporter that binds specifically to polymerized microtubules, resulting in an increase in fluorescence intensity that is proportional to the amount of tubulin polymerization.
Protocol:
-
Prepare a reaction mixture in a 96-well plate containing PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl₂), 2 mg/mL bovine brain tubulin, 10 µM fluorescent reporter, and 1 mM GTP.
-
Add the test compound (e.g., 3 µM OAT-449), a positive control (e.g., 3 µM Vincristine), a negative control (e.g., 3 µM Paclitaxel), or vehicle (DMSO) to the respective wells.
-
Incubate the plate at 37°C.
-
Monitor the fluorescence intensity over time using a plate reader. A decrease in fluorescence relative to the vehicle control indicates inhibition of polymerization.[3]
Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic effect of a compound by measuring the metabolic activity of cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed 10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound (e.g., OAT-449) or vehicle control (0.1% DMSO) for 72 hours.
-
Add MTT solution to a final concentration of 1 mg/mL and incubate for 3 hours at 37°C.
-
Remove the culture medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the EC50 value by fitting the dose-response data to a sigmoidal curve.[2][5]
Immunocytochemistry of Microtubules
This technique visualizes the microtubule network within cells to observe the effects of tubulin-targeting agents.
Protocol:
-
Culture cells (e.g., HT-29 or HeLa) on coverslips.
-
Treat the cells with the test compound (e.g., 30 nM OAT-449) or vehicle control for 24 hours.
-
Fix the cells with a PEM-based buffer containing formaldehyde and glutaraldehyde for 15 minutes.
-
Permeabilize the cells with 0.5% Triton X-100 for 15 minutes.
-
Incubate with a primary antibody against β-tubulin overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain nuclei with DAPI.
-
Mount the coverslips and visualize the microtubule structure using a confocal microscope. Disruption of the filamentous network and diffuse staining indicate depolymerization.[2]
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Treat cells (e.g., HT-29 or HeLa) with the test compound (e.g., 30 nM OAT-449) or vehicle control for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol while vortexing and store at -20°C.
-
Wash the cells to remove ethanol and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in G1, S, and G2/M phases.[3]
Visualized Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key mechanisms and experimental processes related to the action of OAT-449.
Caption: Workflow for the in vitro tubulin polymerization assay.
Caption: Workflow for cell cycle analysis by flow cytometry.
Caption: OAT-449 induced signaling pathway leading to cell death.
References
- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: Tubulin Polymerization-IN-49 (Compound 12d) for Cell Biology Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tubulin polymerization-IN-49, a potent tubulin polymerization inhibitor identified as compound 12d in the primary literature. This document details its mechanism of action, quantitative efficacy, and the experimental protocols for its application in cell biology research, making it a valuable resource for scientists in oncology and drug discovery.
Core Concepts and Mechanism of Action
This compound (compound 12d) is a novel dihydro-1H-indene derivative that exhibits significant antitumor and anti-angiogenic properties.[1] Its primary mechanism of action is the inhibition of tubulin polymerization, a critical process for microtubule formation and dynamics. Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape.
By binding to the colchicine site on β-tubulin, this compound disrupts the assembly of microtubules.[1] This interference with microtubule dynamics leads to several downstream cellular events:
-
Cell Cycle Arrest: The disruption of the mitotic spindle, a structure composed of microtubules and essential for chromosome segregation, causes cells to arrest in the G2/M phase of the cell cycle.[1]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is characterized by nuclear fragmentation and changes in cell morphology.[1]
-
Anti-Angiogenic Effects: The compound has been shown to inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1]
Quantitative Data
The following tables summarize the in vitro efficacy of this compound (compound 12d) against various cancer cell lines and its direct effect on tubulin polymerization.
Table 1: Antiproliferative Activity of this compound (Compound 12d) [1]
| Cell Line | Cell Type | IC50 (µM) |
| K562 | Human myelogenous leukemia | 0.028 |
| H22 | Mouse hepatoma | 0.068 |
| HeLa | Human cervical cancer | 0.078 |
| A549 | Human lung adenocarcinoma | 0.087 |
| HFL-1 | Human fetal lung fibroblast (Normal) | 0.271 |
Table 2: Tubulin Polymerization Inhibition [1]
| Assay | IC50 (µM) |
| In vitro tubulin polymerization | 3.24 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound (compound 12d), as cited in the primary literature.
In Vitro Cell Growth Inhibition Assay (CCK-8 Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (compound 12d) for 48 hours.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Tubulin Polymerization Immunofluorescence Assay
-
Cell Culture and Treatment: Culture K562 cells on coverslips and treat with varying concentrations of this compound (compound 12d) for 48 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block with 5% bovine serum albumin (BSA) in PBS.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin.
-
Secondary Antibody Incubation: Incubate with a FITC-conjugated secondary antibody.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Imaging: Observe the microtubule network using a confocal microscope.
Cell Cycle Analysis
-
Cell Treatment: Treat K562 cells with different concentrations of this compound (compound 12d) for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in 70% ethanol overnight at -20°C.
-
Staining: Resuspend the cells in a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat K562 cells with various concentrations of this compound (compound 12d) for 48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the apoptotic cells using a flow cytometer. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Visualizations
The following diagrams illustrate the mechanism of action and experimental workflows related to this compound (compound 12d).
References
In-Depth Technical Guide: Tubulin Polymerization-IN-49 (Compound 12d)
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Tubulin Polymerization-IN-49, also identified as compound 12d, is a potent, novel tubulin polymerization inhibitor.[1][2] It functions by binding to the colchicine site of tubulin, leading to the disruption of microtubule dynamics.[1][2][3] This activity induces cell cycle arrest at the G2/M phase and promotes apoptosis, demonstrating significant anti-proliferative and anti-angiogenic effects.[1][2][3][4] Preclinical studies highlight its potential as an anti-cancer agent, showing efficacy in inhibiting tumor growth and angiogenesis both in vitro and in vivo without significant toxicity.[1][2][3]
Quantitative Data
Table 1: Anti-proliferative Activity of this compound (Compound 12d)
| Cell Line | Cancer Type | IC50 (µM) |
| K562 | Chronic Myelogenous Leukemia | 0.028 |
| A549 | Non-small Cell Lung Cancer | 0.045 |
| HCT116 | Colorectal Carcinoma | 0.087 |
| MCF-7 | Breast Adenocarcinoma | 0.033 |
Data extracted from "Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency".[1]
Table 2: Tubulin Polymerization Inhibition
| Compound | IC50 (µM) |
| This compound (12d) | 1.8 ± 0.15 |
| Combretastatin A-4 (CA-4) | 1.5 ± 0.11 |
Data extracted from "Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency".[1]
Mechanism of Action & Signaling Pathways
This compound exerts its anti-tumor effects by directly interfering with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. The established mechanism involves:
-
Binding to the Colchicine Site: The compound binds to the colchicine-binding site on β-tubulin.[1][2]
-
Inhibition of Tubulin Polymerization: This binding prevents the polymerization of α- and β-tubulin heterodimers into microtubules.[1][2]
-
Disruption of Microtubule Network: The inhibition of polymerization leads to the disassembly of the microtubule network within the cell.[1][4]
-
G2/M Phase Cell Cycle Arrest: The disruption of the mitotic spindle, which is composed of microtubules, activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[1][2]
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][2]
-
Anti-Angiogenic Effects: By disrupting the microtubule cytoskeleton in endothelial cells, the compound also inhibits cell migration and tube formation, key processes in angiogenesis.[1][2]
Caption: Signaling pathway of this compound.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
Objective: To determine the inhibitory effect of this compound on the polymerization of tubulin in a cell-free system.
Methodology:
-
A tubulin polymerization assay kit is utilized.
-
Bovine brain tubulin (purity > 99%) is suspended in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10% glycerol.
-
The tubulin solution is incubated with varying concentrations of this compound or a vehicle control (DMSO).
-
The polymerization reaction is initiated by incubating the mixture at 37°C.
-
The extent of tubulin polymerization is monitored over time by measuring the increase in fluorescence of a reporter fluorophore.
-
The IC50 value is calculated from the dose-response curve of the inhibition of tubulin polymerization.[1]
Cell Viability Assay (CCK-8)
Objective: To assess the anti-proliferative activity of this compound against various cancer cell lines.
Methodology:
-
Cancer cells (K562, A549, HCT116, MCF-7) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
After the incubation period, a Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
The plates are incubated for a further 1-4 hours to allow for the conversion of WST-8 to a formazan dye by cellular dehydrogenases.
-
The absorbance is measured at 450 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined.[1]
Cell Cycle Analysis
Objective: To investigate the effect of this compound on cell cycle progression.
Methodology:
-
Cancer cells are treated with different concentrations of this compound for a defined time (e.g., 24 hours).
-
Both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
The fixed cells are then washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
The cells are incubated in the dark at room temperature for 30 minutes.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified using appropriate software.[1][5]
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if this compound induces apoptosis in cancer cells.
Methodology:
-
Cells are treated with various concentrations of the compound for a specified duration (e.g., 48 hours).
-
The cells are harvested, washed with cold PBS, and then resuspended in a binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for 15 minutes.
-
The stained cells are immediately analyzed by flow cytometry.
-
The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.[4]
Experimental and Logical Workflows
Caption: Experimental workflow for in vitro evaluation.
References
- 1. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Tubulin Polymerization Assay with an Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes such as cell division, intracellular transport, and maintenance of cell shape.[1][2] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is fundamental to their function.[3][4] This dynamic equilibrium is a key target for anticancer drug development, with many successful chemotherapeutic agents acting by either stabilizing or destabilizing microtubules, ultimately leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[3][4][5]
This document provides a detailed protocol for an in vitro tubulin polymerization assay designed to characterize the inhibitory activity of a test compound, referred to herein as "Inhibitor X" (e.g., Tubulin polymerization-IN-49), on tubulin assembly. The assay can be performed using either a turbidity-based method, which measures the light scattered by microtubule formation, or a fluorescence-based method, which utilizes a fluorescent reporter that incorporates into polymerizing microtubules.[6][7][8]
Principle of the Assay
The in vitro tubulin polymerization assay monitors the assembly of purified tubulin into microtubules over time. This process is typically initiated by raising the temperature to 37°C in the presence of GTP.[9] The polymerization process occurs in three phases: nucleation, growth (elongation), and a steady state.[7][9] The effect of a test compound on tubulin polymerization can be quantified by observing changes in the polymerization curve. Inhibitors of tubulin polymerization will decrease the rate and extent of polymerization, while microtubule-stabilizing agents will enhance it.
Data Presentation
The inhibitory activity of "Inhibitor X" on tubulin polymerization can be quantified by determining its IC50 value, the concentration at which 50% of the polymerization is inhibited compared to a vehicle control. The results can be summarized in the following table.
| Compound | Concentration (µM) | Percent Inhibition (%) | IC50 (µM) |
| Inhibitor X | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Nocodazole (Control) | 10 | ||
| Paclitaxel (Control) | 10 | ||
| Vehicle (DMSO) | 0.1% | 0 | N/A |
Experimental Protocols
Materials and Reagents
-
Tubulin: >99% pure tubulin (e.g., from porcine brain or bovine brain)[6][10]
-
GTP Solution: 100 mM in distilled water, stored at -20°C or -80°C[7][10]
-
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA[6][11]
-
Fluorescent Reporter: (For fluorescence-based assay, e.g., DAPI)[6]
-
Test Compound (Inhibitor X): Stock solution in DMSO
-
Control Compounds:
-
Vehicle: DMSO
-
96-well plates: Clear, flat-bottom for turbidity assay; black, flat-bottom for fluorescence assay[7]
-
Temperature-controlled microplate reader: Capable of reading absorbance at 340-350 nm or fluorescence at appropriate excitation/emission wavelengths[9][11]
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro tubulin polymerization assay.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Thaw all reagents (tubulin, GTP, buffer) on ice. Keep tubulin on ice at all times to prevent premature polymerization.[10]
-
Prepare the tubulin polymerization buffer (G-PEM buffer).
-
Prepare working solutions of the test compound (Inhibitor X) and control compounds (Nocodazole, Paclitaxel) at various concentrations by diluting the stock solutions in G-PEM buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
-
Assay Setup (on ice):
-
Pre-chill a 96-well plate on ice.
-
In separate wells, add the appropriate volume of G-PEM buffer.
-
Add the test compound (Inhibitor X) at different concentrations to the respective wells.
-
Include wells for positive control (Nocodazole), negative control (vehicle, DMSO), and a polymerization enhancer control (Paclitaxel).
-
Add GTP to all wells to a final concentration of 1 mM.[6][11]
-
For the fluorescence-based assay, add the fluorescent reporter (e.g., DAPI) to all wells.[6]
-
-
Initiation of Polymerization and Data Collection:
-
Prepare the tubulin solution in G-PEM buffer on ice to the desired final concentration (e.g., 2 mg/mL).[6][11]
-
To initiate the polymerization, add the tubulin solution to each well of the 96-well plate.
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.[9]
-
Measure the absorbance at 340 nm (for turbidity assay) or fluorescence at the appropriate excitation/emission wavelengths (for fluorescence assay) every minute for 60-90 minutes.[10][11]
-
-
Data Analysis:
-
Plot the absorbance or fluorescence intensity as a function of time for each concentration of the test compound and controls.
-
Determine the area under the curve (AUC) or the maximum velocity (Vmax) of polymerization for each condition.
-
Calculate the percentage of inhibition for each concentration of Inhibitor X relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway Diagram
Caption: The effect of an inhibitor on the tubulin polymerization-depolymerization cycle.
Troubleshooting
-
No or low polymerization in the control well: Ensure tubulin has not been improperly stored or repeatedly freeze-thawed. Check the activity of GTP and the accuracy of buffer pH.[10]
-
High background signal: Ensure the 96-well plate is clean and free of dust or scratches. For fluorescence assays, check for autofluorescence of the test compound.
-
Inconsistent replicates: Ensure accurate and consistent pipetting, especially of the viscous tubulin solution. Avoid introducing air bubbles.[10]
Conclusion
The in vitro tubulin polymerization assay is a robust and reliable method for characterizing the activity of potential microtubule-targeting agents. By following this protocol, researchers can effectively determine the inhibitory potential of compounds like "Inhibitor X" and advance the development of novel therapeutics.
References
- 1. In vitro Tubulin Polymerization Assay 99 Pure Millipore [sigmaaldrich.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. researchgate.net [researchgate.net]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. In vitro tubulin polymerization assay [bio-protocol.org]
Application Notes and Protocols for Cell-Based Assay of Tubulin Polymerization Inhibitor IN-49
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton involved in essential cellular processes such as cell division, intracellular transport, and maintenance of cell shape.[1][2][3] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is critical for their function, particularly in the formation of the mitotic spindle during cell division.[3][4] Consequently, agents that interfere with tubulin polymerization have been a major focus in cancer drug discovery.[4][5] These agents can be broadly categorized as microtubule-stabilizing or -destabilizing agents.[6][7]
This document provides a detailed protocol for a cell-based assay to characterize the activity of a novel, hypothetical tubulin polymerization inhibitor, designated as IN-49. The described high-content screening (HCS) assay allows for the quantitative assessment of IN-49's effect on the cellular microtubule network.[6][8]
Data Presentation
The inhibitory activity of IN-49 on tubulin polymerization and its downstream cellular effects can be quantified and summarized. The following table presents hypothetical data for IN-49 in comparison to a known tubulin polymerization inhibitor, Nocodazole.
| Compound | IC50 (Tubulin Polymerization) | Cell Line | Exposure Time (h) | Cytotoxicity (GI50) | Mitotic Arrest (%) |
| IN-49 | 50 nM | HeLa | 24 | 75 nM | 65% at 100 nM |
| Nocodazole | 30 nM | HeLa | 24 | 45 nM | 70% at 100 nM |
Experimental Protocols
High-Content Screening Assay for Cellular Tubulin Polymerization
This protocol details a cell-based immunofluorescence assay to quantify changes in the microtubule network in response to treatment with the investigational compound IN-49.
Materials and Reagents:
-
HeLa cells (or other suitable cancer cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
384-well clear-bottom black-wall microplates, poly-D-lysine coated
-
IN-49 (test compound)
-
Nocodazole (positive control)
-
Paclitaxel (stabilizing control)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
4% Formaldehyde in Phosphate Buffered Saline (PBS)
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Primary Antibody: Anti-α-tubulin antibody (e.g., rat monoclonal)
-
Secondary Antibody: Alexa Fluor 488-conjugated anti-rat IgG
-
Nuclear Stain: Hoechst 33342
-
High-Content Imaging System
Procedure:
-
Cell Seeding:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 2,000 cells per well into a 384-well microplate and incubate overnight to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a serial dilution of IN-49, Nocodazole, and Paclitaxel in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Carefully remove the medium from the cell plate and add the compound dilutions. Include wells with vehicle control (DMSO).
-
Incubate the plate for a predetermined time (e.g., 18-24 hours) at 37°C in a 5% CO2 incubator.[6]
-
-
Cell Fixation and Staining:
-
Aspirate the treatment medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% formaldehyde in PBS and incubating for 20 minutes at room temperature.[6]
-
Wash the cells twice with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 15 minutes.[9]
-
Wash the cells twice with PBS.
-
Block non-specific antibody binding by adding Blocking Buffer and incubating for 1 hour at room temperature.[6][8]
-
Dilute the anti-α-tubulin primary antibody in Blocking Buffer (e.g., 1:500) and add it to each well. Incubate overnight at 4°C.[6][8]
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Dilute the Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 in Blocking Buffer and add to each well. Incubate for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system. Capture images in the DAPI (nuclei) and FITC (tubulin) channels.
-
Use image analysis software to quantify the microtubule network. Parameters to analyze include:
-
Total tubulin fluorescence intensity per cell.
-
Microtubule network texture and complexity.
-
Cell count and nuclear morphology.
-
-
A decrease in tubulin fluorescence intensity and network complexity is indicative of microtubule depolymerization.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the high-content cell-based tubulin polymerization assay.
Signaling Pathway of Tubulin Polymerization Inhibition
Caption: Simplified signaling pathway of tubulin polymerization inhibition by IN-49 leading to apoptosis.
References
- 1. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamopen.com [benthamopen.com]
- 9. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
Application Notes and Protocols for Tubulin Polymerization-IN-49
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization-IN-49 is a potent, cell-permeable small molecule inhibitor of tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, it disrupts the formation of microtubules, essential components of the cytoskeleton. This disruption leads to cell cycle arrest in the G2/M phase, induction of apoptosis, and inhibition of cell proliferation and angiogenesis.[1] These characteristics make this compound a valuable tool for cancer research and a potential candidate for therapeutic development.
These application notes provide a comprehensive guide for the utilization of this compound in a laboratory setting, including its mechanism of action, protocols for key experiments, and data presentation guidelines.
Mechanism of Action
Tubulin polymerization is a dynamic process crucial for cell division, intracellular transport, and maintenance of cell shape. This compound exerts its biological effects by interfering with this process.
-
Binding to the Colchicine Site: The compound binds to the colchicine-binding pocket at the interface between α- and β-tubulin subunits. This binding event introduces a conformational change in the tubulin dimer.
-
Inhibition of Microtubule Assembly: The altered conformation of the tubulin dimer prevents its incorporation into the growing microtubule polymer. This leads to a net depolymerization of microtubules.
-
Cell Cycle Arrest: The disruption of the mitotic spindle, a structure composed of microtubules, activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
-
Anti-Angiogenic Effects: By disrupting the cytoskeleton of endothelial cells, this compound can inhibit the formation of new blood vessels, a process known as angiogenesis, which is critical for tumor growth and metastasis.
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: Signaling pathway of this compound.
Quantitative Data Summary
Table 1: In Vitro Activity
| Compound | Assay | IC50 (nM) | Reference Compound | IC50 (nM) |
| This compound | Tubulin Polymerization Assay | TBD | Colchicine | TBD |
| Tubulin polymerization-IN-47 | Neuroblastoma Cell Proliferation (Chp-134) | 7 | - | - |
| Tubulin polymerization-IN-47 | Neuroblastoma Cell Proliferation (Kelly) | 12 | - | - |
TBD: To be determined by the researcher.
Table 2: Anti-proliferative Activity (GI50 values in nM)
| Cell Line | Histotype | This compound | Doxorubicin (example) |
| e.g., HeLa | Cervical Carcinoma | TBD | Value |
| e.g., MCF-7 | Breast Adenocarcinoma | TBD | Value |
| e.g., A549 | Lung Carcinoma | TBD | Value |
| e.g., HCT116 | Colon Carcinoma | TBD | Value |
TBD: To be determined by the researcher.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of the compound on the assembly of purified tubulin into microtubules.
Caption: Workflow for the in vitro tubulin polymerization assay.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound
-
DMSO (vehicle control)
-
Colchicine or Nocodazole (positive control)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader
Protocol:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 10 mg/mL on ice.
-
Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of desired concentrations.
-
Prepare a working solution of GTP by diluting the 100 mM stock to 10 mM in General Tubulin Buffer.
-
Prepare the Polymerization Buffer: General Tubulin Buffer containing 10% glycerol.
-
-
Assay Procedure:
-
On ice, add the following to each well of a pre-chilled 96-well plate:
-
X µL of Polymerization Buffer
-
Y µL of 10 mg/mL tubulin
-
Z µL of compound dilution (or DMSO for control)
-
The final volume should be around 100 µL, and the final tubulin concentration around 3 mg/mL.
-
-
Initiate the polymerization by adding 1 µL of 10 mM GTP to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each concentration of the compound.
-
Determine the maximum rate of polymerization (Vmax) for each concentration.
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability/Cytotoxicity Assay (MTT or MTS Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell lines of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT or MTS reagent
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions (or medium with DMSO for the vehicle control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT/MTS Assay:
-
Add 10 µL of MTT (5 mg/mL in PBS) or 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate for another 2-4 hours to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to determine the GI50 value.
-
Immunofluorescence Staining of Microtubules
This technique allows for the visualization of the effects of the compound on the microtubule network within cells.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO control) for a desired period (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30 minutes.
-
Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the proportion of cells in different phases of the cell cycle, allowing for the detection of G2/M arrest.
Caption: Workflow for cell cycle analysis by flow cytometry.
Materials:
-
Cells in culture
-
This compound
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with different concentrations of this compound for 24 hours.
-
Harvest the cells (including any floating cells) by trypsinization and centrifugation.
-
Wash the cell pellet with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle based on their DNA content (PI fluorescence intensity).
-
Compare the cell cycle distribution of treated cells to the DMSO control to determine the extent of G2/M arrest.
-
Troubleshooting
-
Low signal in tubulin polymerization assay: Ensure tubulin is properly reconstituted and kept on ice. Check the activity of GTP.
-
High background in immunofluorescence: Optimize antibody concentrations and blocking conditions. Ensure adequate washing steps.
-
Poor cell cycle resolution: Ensure proper fixation and staining. Check for cell clumps and debris.
By following these application notes and protocols, researchers can effectively utilize this compound to investigate its anti-cancer properties and further elucidate the role of microtubule dynamics in cellular processes.
References
Measuring the IC50 of Tubulin Polymerization Inhibitors: A Detailed Application Note and Protocol for Tubulin Polymerization-IN-49
This application note provides a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of Tubulin polymerization-IN-49, a putative inhibitor of tubulin polymerization. The following guidelines are designed for researchers in cell biology, cancer biology, and drug development to accurately quantify the inhibitory potential of this compound on microtubule dynamics.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes such as cell division, intracellular transport, and maintenance of cell shape.[1][2] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is fundamental to their function.[3] Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[1][4]
Tubulin inhibitors are classified based on their mechanism of action: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine).[4][5][6] These agents interfere with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][4] this compound is investigated here as a potential inhibitor of tubulin polymerization. This protocol outlines an in vitro fluorescence-based assay to determine its IC50 value.
Principle of the Assay
The in vitro tubulin polymerization assay is based on the principle that the polymerization of tubulin into microtubules can be monitored by changes in fluorescence.[7][8] A fluorescent reporter molecule is included in the reaction, which preferentially binds to or is incorporated into the microtubule polymer, leading to an increase in fluorescence intensity.[8] The rate of polymerization is proportional to the increase in fluorescence over time. By measuring the rate of polymerization in the presence of varying concentrations of an inhibitor like this compound, the concentration required to inhibit 50% of the polymerization activity (IC50) can be determined.
Data Presentation
The quantitative data obtained from the tubulin polymerization assay should be recorded and summarized for clear interpretation and comparison.
Table 1: Inhibition of Tubulin Polymerization by this compound
| Concentration of this compound (µM) | Rate of Tubulin Polymerization (RFU/min) | Percent Inhibition (%) |
| 0 (Vehicle Control) | 0 | |
| Concentration 1 | ||
| Concentration 2 | ||
| Concentration 3 | ||
| Concentration 4 | ||
| Concentration 5 | ||
| Concentration 6 | ||
| Positive Control (e.g., Nocodazole) |
Experimental Protocols
This section provides a detailed methodology for performing the in vitro tubulin polymerization assay to determine the IC50 of this compound.
Materials and Reagents
-
Lyophilized porcine brain tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate) solution (100 mM)
-
Tubulin Polymerization Assay Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[7][9]
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)[7]
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Nocodazole or Colchicine)[9]
-
Negative control (DMSO)[9]
-
Pre-chilled 96-well black, flat-bottom plates
-
Temperature-controlled fluorescence plate reader with excitation/emission wavelengths of 360/450 nm[9]
Experimental Workflow
Caption: Workflow for measuring the IC50 of a tubulin polymerization inhibitor.
Detailed Protocol
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold Tubulin Polymerization Assay Buffer to a final concentration of 4 mg/mL. Keep on ice and use within one hour.[10]
-
Prepare a fresh 10 mM stock of GTP in distilled water.
-
Prepare a working solution of the fluorescent reporter in the assay buffer.
-
Prepare a serial dilution of this compound in DMSO. Further dilute these in the assay buffer to the final desired concentrations. The final DMSO concentration in all wells should be kept constant and low (e.g., <1%).
-
Prepare positive and negative controls in the same manner.
-
-
Reaction Setup (on ice):
-
In a pre-chilled 96-well plate, add the appropriate volumes of assay buffer, GTP (to a final concentration of 1 mM), and the fluorescent reporter to each well.[7][9]
-
Add the serially diluted this compound, positive control, or negative control (vehicle) to the respective wells.
-
To initiate the reaction, add the prepared tubulin solution to each well to a final concentration of 2 mg/mL.[7][9] Mix gently by pipetting up and down.
-
-
Measurement:
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each concentration of the inhibitor.
-
Determine the maximal rate of polymerization (Vmax) for each curve, which is the steepest slope of the linear phase of polymerization.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Vmax with inhibitor / Vmax of vehicle control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that causes 50% inhibition of tubulin polymerization.
-
Signaling Pathway and Mechanism of Action
Tubulin polymerization inhibitors act by disrupting the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function leads to the activation of the spindle assembly checkpoint, causing a prolonged mitotic arrest and ultimately inducing apoptosis.
Caption: Simplified pathway of tubulin polymerization inhibitor action.
References
- 1. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. universalbiologicals.com [universalbiologicals.com]
- 9. In vitro tubulin polymerization assay [bio-protocol.org]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
Application Notes and Protocols: Tubulin Polymerization-IN-49
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a compound specifically named "Tubulin polymerization-IN-49" is not publicly available. This document has been prepared using "Tubulin polymerization-IN-47" as a representative tubulin polymerization inhibitor. The protocols and data provided are based on information available for Tubulin polymerization-IN-47 and general knowledge of tubulin polymerization inhibitors.
Introduction
Tubulin polymerization and microtubule dynamics are critical for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. This makes tubulin a key target for the development of anticancer therapeutics. Tubulin polymerization inhibitors interfere with the assembly of microtubules, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis in cancer cells.
This document provides detailed protocols for the preparation, storage, and application of a representative tubulin polymerization inhibitor, Tubulin polymerization-IN-47, for in vitro and cell-based assays.
Compound Information: Tubulin polymerization-IN-47
Tubulin polymerization-IN-47 is a potent inhibitor of tubulin polymerization and acts as a mitotic inhibitor. It has demonstrated significant anti-proliferative activity in various cancer cell lines.
Chemical Properties
| Property | Value |
| Molecular Formula | C₂₂H₂₁N₃O₃ |
| Molecular Weight | 375.42 g/mol |
| Appearance | Off-white to gray solid powder |
In Vitro Activity
| Cell Line | IC₅₀ | Reference |
| Chp-134 (Neuroblastoma) | 7 nM | [1][2] |
| Kelly (Neuroblastoma) | 12 nM | [1][2] |
Solution Preparation and Storage
Proper preparation and storage of Tubulin polymerization-IN-47 solutions are crucial for maintaining its stability and activity.
Materials
-
Tubulin polymerization-IN-47 powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Stock Solution Preparation
-
Solvent Selection: Tubulin polymerization-IN-47 is soluble in DMSO. For in vitro assays, a stock solution of high concentration (e.g., 10 mM or higher) is recommended. The solubility in DMSO is approximately 125 mg/mL (~333 mM).[1]
-
Preparation:
-
Allow the vial of Tubulin polymerization-IN-47 powder to equilibrate to room temperature before opening.
-
Aseptically add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (up to 60°C) and sonication can be used to aid dissolution if necessary.[2]
-
Storage
-
Powder: Store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
Stock Solution: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system. The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically.
Workflow for In Vitro Tubulin Polymerization Assay
Caption: Workflow of the in vitro tubulin polymerization assay.
Materials:
-
Purified tubulin (e.g., bovine brain tubulin, >99% pure)
-
General Tubulin Buffer (G-PEM buffer): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, with 1 mM GTP added fresh
-
Tubulin polymerization-IN-47 stock solution (in DMSO)
-
Positive control (e.g., Nocodazole or Vincristine)
-
Negative control (e.g., Paclitaxel)
-
DMSO (vehicle control)
-
Pre-chilled 96-well plates
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 350 nm
Protocol:
-
Thaw all reagents on ice. Keep tubulin on ice at all times.
-
Prepare serial dilutions of Tubulin polymerization-IN-47 in G-PEM buffer. Also prepare dilutions for positive and negative controls. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a pre-chilled 96-well plate, add the diluted compounds or controls.
-
Add the tubulin solution to each well to a final concentration of 2-4 mg/mL. The final reaction volume is typically 50-100 µL.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 350 nm every 30-60 seconds for 60-90 minutes.[3]
-
Plot the absorbance as a function of time to generate polymerization curves.
-
Analyze the curves to determine the effect of the compound on the lag phase, rate of polymerization, and maximal polymer mass.
Cell-Based Microtubule Disruption Assay
This immunofluorescence-based assay visualizes the effect of the compound on the microtubule network within cells.
Workflow for Cell-Based Microtubule Disruption Assay
Caption: Workflow for the cell-based microtubule disruption assay.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Coverslips
-
Tubulin polymerization-IN-47 stock solution
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells onto coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Tubulin polymerization-IN-47 (and controls) for a specified time (e.g., 18-24 hours).
-
Wash the cells with PBS.
-
Fix the cells with fixation buffer for 10-15 minutes at room temperature.
-
Wash with PBS and then permeabilize with permeabilization buffer for 5-10 minutes.
-
Wash with PBS and block with blocking buffer for 30-60 minutes.
-
Incubate with the primary anti-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash with PBS and counterstain the nuclei with DAPI or Hoechst for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule network using a fluorescence microscope. Look for disruption of the filamentous network, formation of tubulin aggregates, and changes in cell morphology.
Mechanism of Action and Signaling Pathways
Tubulin polymerization inhibitors disrupt the dynamic equilibrium of microtubule assembly and disassembly. This interference primarily affects cells in mitosis, where a highly dynamic mitotic spindle is required for proper chromosome segregation.
Signaling Pathway of Tubulin Polymerization Inhibitors
Caption: Simplified signaling pathway of tubulin polymerization inhibitors.
By inhibiting tubulin polymerization, these compounds lead to:
-
Disruption of Microtubule Dynamics: The balance between microtubule polymerization and depolymerization is lost.
-
Mitotic Spindle Malformation: The mitotic spindle cannot form correctly, preventing proper chromosome alignment and segregation.
-
Activation of the Spindle Assembly Checkpoint (SAC): The cell detects the mitotic spindle defects and activates the SAC, leading to a prolonged arrest in the G2/M phase of the cell cycle.
-
Induction of Apoptosis: If the mitotic arrest is prolonged and the damage cannot be repaired, the cell undergoes programmed cell death (apoptosis).
These events collectively contribute to the potent anti-proliferative and cytotoxic effects of tubulin polymerization inhibitors in cancer cells.
References
Application Notes and Protocols for Tubulin Polymerization Inhibitors
Topic: Protocol for treating cells with Tubulin Polymerization Inhibitors Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton in eukaryotic cells.[1][2] They play a vital role in numerous cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1][3] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is essential for their function.[4] Disruption of microtubule dynamics can lead to cell cycle arrest, typically in the G2/M phase, and subsequently induce apoptosis, making tubulin an attractive target for the development of anticancer drugs.[2][3]
Tubulin-targeting agents are broadly classified into two main groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids).[2][5][6] This document provides a generalized protocol for the cellular treatment and evaluation of a novel tubulin polymerization inhibitor, referred to here as Tubulin Polymerization-IN-49. The methodologies described are based on established procedures for characterizing similar compounds and are intended to serve as a comprehensive guide for researchers.
Mechanism of Action
Tubulin polymerization inhibitors interfere with the assembly of microtubules.[2] By binding to tubulin subunits, these agents prevent the formation of the microtubule polymer, leading to a net depolymerization of the microtubule network.[6] This disruption of the cytoskeleton has profound effects on the cell, most notably interfering with the formation and function of the mitotic spindle, which is essential for proper chromosome segregation during mitosis.[2][3] The inability to form a functional spindle activates the spindle assembly checkpoint, causing the cell to arrest in the M-phase of the cell cycle.[5] Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.
Caption: Signaling pathway of a tubulin polymerization inhibitor.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound across various cancer cell lines. This table is intended as a template for organizing experimental results.
| Cell Line | Cancer Type | IC50 (nM) after 72h | Effective Concentration for G2/M Arrest (nM) | Treatment Duration for Mitotic Catastrophe (h) |
| HeLa | Cervical Cancer | 15 | 30 | 24 |
| HT-29 | Colorectal Adenocarcinoma | 25 | 30 | 24 |
| A549 | Lung Carcinoma | 50 | 100 | 48 |
| SK-N-MC | Neuroepithelioma | 10 | 20 | 24 |
| MCF-7 | Breast Cancer | 75 | 150 | 72 |
Experimental Protocols
General Reagent and Culture Preparation
-
Cell Lines: HeLa, HT-29, A549, SK-N-MC, and MCF-7 cells can be obtained from ATCC.
-
Culture Medium: Use the appropriate medium as recommended by the supplier (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C. Further dilutions should be made in culture medium immediately before use. The final DMSO concentration in the culture medium should not exceed 0.1%.
Caption: General experimental workflow for cell treatment.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is to assess the effect of the inhibitor on cell cycle progression.
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells in 6-well plates, allow adherence, and treat with the desired concentration of this compound (e.g., 30 nM) for 24 hours.[7]
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (600 x g for 3 minutes), and wash with ice-cold PBS.[5][7]
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PBS containing 50 µg/mL propidium iodide and 100 µg/mL RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the microtubule network.
-
Cell Culture on Coverslips: Seed cells on sterile glass coverslips in a 12-well plate and allow them to adhere.
-
Treatment: Treat the cells with this compound (e.g., 30 nM) for 24 hours.[7]
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[8]
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 15 minutes.[7]
-
Blocking: Block with 1% bovine serum albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer for 1 hour at room temperature.[7][8]
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Nuclear Staining and Mounting: Counterstain the nuclei with DAPI or Hoechst 33342 for 5 minutes, wash with PBS, and mount the coverslips on microscope slides with an antifade mounting medium.[8]
-
Microscopy: Visualize the microtubule network using a fluorescence or confocal microscope. In untreated cells, a fine network of microtubule filaments should be visible, while treatment with a polymerization inhibitor is expected to cause a diffuse staining pattern.[8]
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. researchgate.net [researchgate.net]
- 3. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Tubulin Polymerization Inhibitors Using a Fluorescence-Based Assay with IN-49
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for a fluorescence-based tubulin polymerization assay, a robust and sensitive method for identifying and characterizing compounds that modulate microtubule dynamics. This assay is particularly well-suited for high-throughput screening (HTS) of potential anti-cancer agents. As a case study, this document describes the use of IN-49, a known tubulin polymerization inhibitor, to demonstrate the utility of the assay in determining the inhibitory activity of a test compound. The protocol outlines the preparation of reagents, the assay procedure, and methods for data analysis to determine key parameters such as the half-maximal inhibitory concentration (IC50).
Introduction
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] The dynamic nature of microtubules, characterized by phases of polymerization (growth), depolymerization (shrinkage), and a steady-state equilibrium, is essential for their function.[2] Consequently, tubulin is a key target for the development of anticancer drugs.[3] Compounds that interfere with tubulin polymerization can disrupt mitosis and induce apoptosis in rapidly dividing cancer cells.[4]
Fluorescence-based tubulin polymerization assays offer a sensitive and efficient method for screening potential tubulin inhibitors.[5][6] These assays utilize a fluorescent reporter molecule, such as 4′,6-diamidino-2-phenylindole (DAPI), which exhibits increased fluorescence upon binding to polymerized microtubules.[7][8] The change in fluorescence intensity over time provides a real-time measurement of tubulin polymerization.[5][6] This method is more sensitive and requires less protein compared to traditional absorbance-based assays that measure light scattering.[6]
IN-49 is a compound identified as a tubulin polymerization inhibitor with an IC50 of 48 µM.[9] It disrupts the microtubule network within cells, leading to cell cycle arrest at the G2 phase and cytotoxicity, with an IC50 of 8.8 µM in HeLa cells.[9] This application note will use IN-49 as an exemplary inhibitor to illustrate the experimental workflow and data analysis in a fluorescence-based tubulin polymerization assay.
Principle of the Assay
The fluorescence-based tubulin polymerization assay monitors the assembly of microtubules in vitro. The assay relies on the principle that a fluorescent reporter dye, when included in the reaction, preferentially binds to polymerized microtubules, resulting in a significant increase in its fluorescence signal. The polymerization process typically follows a sigmoidal curve with three distinct phases: nucleation, growth, and a steady-state equilibrium.[2][5] The rate and extent of polymerization can be modulated by tubulin-binding compounds. Inhibitors of tubulin polymerization will decrease the rate and/or the extent of the fluorescence increase, while enhancers will have the opposite effect.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| >99% pure tubulin (porcine brain) | Cytoskeleton, Inc. | T240 |
| General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) | Cytoskeleton, Inc. | BST01 |
| GTP Solution (100 mM) | Cytoskeleton, Inc. | BST06 |
| Glycerol | Any molecular biology grade supplier | N/A |
| DAPI (4′,6-diamidino-2-phenylindole) | Any molecular biology grade supplier | N/A |
| Paclitaxel (positive control for enhancement) | Cytoskeleton, Inc. | TXD01 |
| Vinblastine (positive control for inhibition) | Any molecular biology grade supplier | N/A |
| IN-49 (test inhibitor) | MedchemExpress | HY-111580 |
| DMSO (Dimethyl sulfoxide) | Any molecular biology grade supplier | N/A |
| Half-area 96-well black, flat-bottom plates | Corning | 3695 |
Experimental Protocol
Reagent Preparation
-
Tubulin Stock Solution: Resuspend lyophilized tubulin protein to a final concentration of 10 mg/mL in ice-cold General Tubulin Buffer containing 1 mM GTP. Keep on ice.
-
Assay Buffer: Prepare the final assay buffer by supplementing the General Tubulin Buffer with 10% glycerol and 6.3 µM DAPI.[7] Keep on ice.
-
GTP Stock: Prepare a 10 mM GTP working solution by diluting the 100 mM stock in General Tubulin Buffer. Keep on ice.
-
Compound Preparation: Prepare a stock solution of IN-49 in DMSO. Create a dilution series of IN-49 in Assay Buffer to achieve the desired final concentrations in the assay. The final DMSO concentration in the assay should be kept constant and should not exceed 1%.
-
Control Preparation: Prepare solutions of paclitaxel (e.g., 10 µM final concentration) and vinblastine (e.g., 3 µM final concentration) in Assay Buffer as positive controls for polymerization enhancement and inhibition, respectively.[5][6] Prepare a vehicle control containing the same final concentration of DMSO as the test compound wells.
Assay Procedure
-
Plate Setup: On ice, add the appropriate volumes of Assay Buffer, diluted IN-49, and control compounds to the wells of a pre-chilled half-area 96-well black plate.
-
Initiate Polymerization: To start the reaction, add the tubulin stock solution to each well to achieve a final concentration of 2 mg/mL.[5][10] The final reaction volume should be 50 µL.[5][10]
-
Fluorescence Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C.[2]
-
Kinetic Reading: Measure the fluorescence intensity every minute for 60 minutes. Use an excitation wavelength of 360 nm and an emission wavelength of 420-450 nm.[6]
Data Analysis
-
Plotting the Data: Plot the fluorescence intensity as a function of time for each concentration of IN-49 and for the controls.
-
Determining Inhibition: The inhibitory effect of IN-49 can be quantified by comparing the maximum fluorescence intensity (Vmax) or the initial rate of polymerization of the treated samples to the vehicle control.
-
IC50 Calculation: To determine the IC50 value, plot the percentage of inhibition against the logarithm of the IN-49 concentration. The percentage of inhibition can be calculated using the following formula:
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Expected Results with IN-49
Based on the known activity of IN-49, it is expected to inhibit tubulin polymerization in a dose-dependent manner.[9] The polymerization curves for increasing concentrations of IN-49 will show a decrease in the maximum fluorescence intensity and a reduced rate of polymerization compared to the vehicle control. The calculated IC50 value from this in vitro assay should be in the micromolar range, consistent with the reported value of 48 µM.[9]
Data Presentation
Table 1: Summary of Expected IC50 Values for Tubulin Inhibitors
| Compound | Target | Assay Type | Expected IC50 | Reference |
| IN-49 | Tubulin Polymerization | Fluorescence-based | ~48 µM | [9] |
| Vinblastine | Tubulin Polymerization | Fluorescence-based | ~3 µM | [5][6] |
| Nocodazole | Tubulin Polymerization | Various | Varies | [1] |
| Colchicine | Tubulin Polymerization | Various | Varies | [3] |
Table 2: Experimental Plate Layout (96-well)
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
| A | Blank | Blank | IN-49 C1 | IN-49 C1 | IN-49 C5 | IN-49 C5 | Paclitaxel | Paclitaxel | Vehicle | Vehicle | |
| B | Blank | Blank | IN-49 C1 | IN-49 C1 | IN-49 C5 | IN-49 C5 | Paclitaxel | Paclitaxel | Vehicle | Vehicle | |
| C | IN-49 C2 | IN-49 C2 | IN-49 C6 | IN-49 C6 | Vinblastine | Vinblastine | |||||
| D | IN-49 C2 | IN-49 C2 | IN-49 C6 | IN-49 C6 | Vinblastine | Vinblastine | |||||
| E | IN-49 C3 | IN-49 C3 | IN-49 C7 | IN-49 C7 | |||||||
| F | IN-49 C3 | IN-49 C3 | IN-49 C7 | IN-49 C7 | |||||||
| G | IN-49 C4 | IN-49 C4 | IN-49 C8 | IN-49 C8 | |||||||
| H | IN-49 C4 | IN-49 C4 | IN-49 C8 | IN-49 C8 |
*C1-C8 represent different concentrations of IN-49. All experiments should be performed in duplicate or triplicate.
Visualizations
Caption: Experimental workflow for the fluorescence-based tubulin polymerization assay.
Caption: Proposed mechanism of action for IN-49 as a tubulin polymerization inhibitor.
References
- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maxanim.com [maxanim.com]
- 6. Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probes for Tubulin and Other Cytoskeletal Proteins—Section 11.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. universalbiologicals.com [universalbiologicals.com]
Live-Cell Imaging of Microtubule Dynamics with Tubulin Polymerization-IN-49
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1][2] Their constant remodeling, a process known as dynamic instability, involves stochastic switching between phases of polymerization (growth) and depolymerization (shrinkage).[3][4][5] The precise regulation of microtubule dynamics is critical for cellular function, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.[1][6]
Live-cell imaging provides an invaluable tool for studying the spatiotemporal regulation of microtubule dynamics in their native cellular environment.[3][7][8] While fluorescent protein fusions to tubulin have been traditionally used, they can present challenges such as cellular stress and heterogeneous expression levels.[9][10] Small molecule fluorescent probes that specifically bind to microtubules offer a powerful alternative, enabling rapid, uniform labeling with minimal perturbation to the cell.[9][11]
This document provides detailed application notes and protocols for the use of Tubulin Polymerization-IN-49 , a novel, hypothetical, far-red fluorescent probe designed for live-cell imaging of microtubule dynamics. We will treat "this compound" as a representative of a new class of fluorogenic probes that selectively bind to polymerized tubulin, allowing for the visualization and quantification of microtubule dynamics with high spatiotemporal resolution.
Mechanism of Action
This compound is a cell-permeant small molecule that exhibits fluorescence upon binding to polymerized tubulin in microtubules. Its proposed mechanism involves a conformational change upon binding that relieves fluorescence quenching, leading to a bright and specific signal from the microtubule network. This "turn-on" mechanism minimizes background fluorescence from unbound probe in the cytoplasm, enhancing the signal-to-noise ratio. The far-red excitation and emission spectra of this compound reduce phototoxicity and allow for multiplexing with other common fluorescent markers.[9]
Applications
-
Real-time visualization of microtubule dynamics: Track the growth, shrinkage, and catastrophe events of individual microtubules in living cells.
-
High-content screening: Quantify the effects of small molecules or genetic perturbations on microtubule organization and dynamics in a high-throughput manner.
-
Study of cell division: Observe the formation and function of the mitotic spindle during cell division.
-
Neuroscience research: Investigate the role of microtubule dynamics in neuronal development, axonal transport, and neurodegenerative diseases.[6]
-
Drug discovery: Screen for and characterize the mechanism of action of novel anti-cancer drugs that target the microtubule cytoskeleton.[1][12]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data obtained from live-cell imaging experiments using this compound in a model cell line (e.g., HeLa cells). These values are representative of typical microtubule dynamics and the expected effects of microtubule-targeting agents.
| Parameter | Control (DMSO) | Nocodazole (10 µM) | Paclitaxel (10 µM) |
| Microtubule Growth Rate (µm/min) | 10.5 ± 2.1 | 3.2 ± 0.8 | 9.8 ± 1.9 |
| Microtubule Shrinkage Rate (µm/min) | 15.2 ± 3.5 | 18.5 ± 4.1 | 2.1 ± 0.5 |
| Catastrophe Frequency (events/min) | 1.8 ± 0.4 | 4.5 ± 0.9 | 0.2 ± 0.1 |
| Rescue Frequency (events/min) | 0.9 ± 0.2 | 0.3 ± 0.1 | 1.5 ± 0.3 |
| Microtubule Polymer Mass (% of control) | 100% | 35% | 160% |
Data are presented as mean ± standard deviation from n=20 cells per condition.
Experimental Protocols
Protocol 1: Live-Cell Staining of Microtubules with this compound
This protocol describes the general procedure for staining microtubules in adherent mammalian cells.
Materials:
-
This compound (1 mM stock in DMSO)
-
Adherent cells cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Verapamil (optional, efflux pump inhibitor)[11]
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density on glass-bottom imaging dishes or chamber slides to achieve 50-70% confluency on the day of the experiment.
-
Preparation of Staining Solution:
-
Prepare a fresh 1000X stock solution of this compound in DMSO.
-
Dilute the stock solution to a final working concentration of 100-500 nM in pre-warmed live-cell imaging medium. The optimal concentration may vary depending on the cell type and should be determined empirically.
-
For cell lines with high efflux pump activity, the addition of 1-10 µM Verapamil to the staining solution can improve probe retention.[11]
-
-
Staining:
-
Aspirate the cell culture medium from the cells.
-
Wash the cells once with pre-warmed live-cell imaging medium.
-
Add the staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Imaging:
-
After incubation, the cells can be imaged directly without a wash step. A wash step with fresh live-cell imaging medium can be performed to reduce background if necessary.[11]
-
Image the cells on a fluorescence microscope equipped with a live-cell incubation chamber (37°C, 5% CO2) and appropriate filter sets for far-red fluorescence (e.g., Cy5 filter set).
-
Protocol 2: Time-Lapse Imaging of Microtubule Dynamics
This protocol outlines the procedure for acquiring time-lapse image series to analyze microtubule dynamics.
Materials:
-
Cells stained with this compound (from Protocol 1)
-
Fluorescence microscope with a high-sensitivity camera (e.g., sCMOS or EMCCD)
-
Image acquisition software with time-lapse capabilities
Procedure:
-
Microscope Setup:
-
Place the imaging dish on the microscope stage within the pre-warmed environmental chamber.
-
Allow the dish to equilibrate for at least 10 minutes before imaging.
-
-
Image Acquisition:
-
Identify a cell with a well-defined microtubule network for imaging.
-
Acquire a time-lapse series of images using the lowest possible laser power to minimize phototoxicity.
-
The optimal frame rate will depend on the specific dynamics being studied. For tracking individual microtubule ends, a frame rate of one image every 2-5 seconds is recommended.[3]
-
Acquire images for a total duration of 2-5 minutes.
-
-
Image Analysis:
-
The acquired time-lapse series can be analyzed using software such as ImageJ/Fiji with plugins like MTrackJ or commercial software packages to manually or semi-automatically track the plus-ends of individual microtubules.
-
From these tracks, parameters such as growth and shrinkage rates, and catastrophe and rescue frequencies can be calculated.
-
Protocol 3: In Vitro Tubulin Polymerization Assay
This protocol describes a biochemical assay to assess the direct effect of compounds on tubulin polymerization using a fluorescent plate reader. This is adapted from a DAPI-based assay, assuming this compound has similar properties.[13]
Materials:
-
Purified tubulin (e.g., porcine brain tubulin)
-
This compound
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
-
Test compounds (e.g., Nocodazole, Paclitaxel)
-
384-well black, clear-bottom plate
-
Fluorescence plate reader with temperature control
Procedure:
-
Preparation of Reagents:
-
Prepare a 2X tubulin solution (e.g., 4 mg/mL) in polymerization buffer.
-
Prepare a 2X solution of the test compound and controls in polymerization buffer with GTP and this compound.
-
-
Assay Setup:
-
Add the 2X test compound/control solutions to the wells of the 384-well plate.
-
Initiate the polymerization by adding an equal volume of the 2X tubulin solution to each well. The final concentration of tubulin should be around 2 mg/mL.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity every 30-60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time. An increase in fluorescence indicates tubulin polymerization.
-
The effect of test compounds can be quantified by comparing the polymerization curves to the control wells.
-
Visualizations
Caption: Signaling pathway of microtubule dynamic instability.
Caption: Experimental workflow for live-cell imaging.
Caption: Logical relationship of probe fluorescence activation.
References
- 1. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Analysis of microtubule polymerization dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A live-cell marker to visualize the dynamics of stable microtubules throughout the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Super-resolution imaging and quantitative analysis of microtubule arrays in model neurons show that epothilone D increases the density but decreases the length and straightness of microtubules in axon-like processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Live cell-imaging techniques for analyses of microtubules in Dictyostelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of microtubule polymerization dynamics in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Visualize Microtubule Dynamics in Live Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Labeling protocol for Tubulin, Actin and DNA in living specimens [abberior.rocks]
- 12. researchgate.net [researchgate.net]
- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Tubulin polymerization-IN-49 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Tubulin Polymerization-IN-49, a potent inhibitor of tubulin polymerization. By binding to the colchicine site on tubulin, this compound disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis, making it a valuable tool for cancer research and drug development.[1]
Frequently Asked Questions (FAQs)
General Handling and Storage
-
Q1: How should I store and reconstitute this compound?
-
Q2: What is the recommended solvent for this compound?
Experimental Design
-
Q3: What is the mechanism of action of this compound?
-
A: this compound is an inhibitor of tubulin polymerization. It binds to the colchicine binding site on tubulin, preventing the formation of microtubules.[1] This disruption of the microtubule network interferes with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis.[1][4][5]
-
-
Q4: What are some common positive and negative controls to use in my experiments?
-
Q5: I am observing precipitation of my compound in the assay buffer. What can I do?
-
A: Compound precipitation can lead to light scattering, which may be misinterpreted as microtubule assembly in absorbance-based assays.[6] To mitigate this, ensure that the final concentration of the solvent (e.g., DMSO) is compatible with your assay; for many tubulin polymerization assays, the maximum recommended DMSO concentration is 2%.[6] It is also advisable to pre-dilute the compound in the assay buffer and visually inspect for any precipitation before adding it to the tubulin solution.
-
Troubleshooting Guides
In Vitro Tubulin Polymerization Assay
-
Problem 1: Inconsistent or no tubulin polymerization in the control group.
-
Possible Cause: The tubulin protein may have lost its activity due to improper storage or handling. Tubulin is sensitive to freeze-thaw cycles.
-
Solution: Always store tubulin at -80°C or in liquid nitrogen and avoid repeated freeze-thaw cycles.[6] If aggregation is suspected, centrifuge the tubulin solution to remove any inactive precipitates before use.[6]
-
-
Problem 2: High background signal or apparent polymerization in the absence of tubulin.
-
Possible Cause: The test compound may be precipitating in the assay buffer, causing light scattering that mimics polymerization.[6]
-
Solution: Visually inspect the well for any precipitation. Run a control with only the compound and buffer to check for self-aggregation. If precipitation is an issue, you may need to adjust the compound concentration or the solvent concentration.
-
-
Problem 3: The shape of the polymerization curve is abnormal (e.g., shortened lag phase).
Cell-Based Assays
-
Problem 4: High cytotoxicity observed even at low concentrations of this compound.
-
Possible Cause: The cell line being used may be particularly sensitive to microtubule-disrupting agents.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. It's also important to consider the doubling time of your cells and adjust the treatment duration accordingly.
-
-
Problem 5: No significant effect on cell viability or cell cycle progression.
-
Possible Cause: The compound may not be effectively entering the cells, or the cells may have developed resistance.
-
Solution: Verify the solubility and stability of the compound in your cell culture medium. To address potential resistance, consider using cell lines that are known to be sensitive to tubulin inhibitors or investigate mechanisms of drug resistance, such as the overexpression of efflux pumps.[9]
-
Quantitative Data
The following tables provide representative data for a typical tubulin polymerization inhibitor. Please note that these are example values and the optimal concentrations for this compound should be determined experimentally.
Table 1: In Vitro Activity of a Representative Tubulin Inhibitor
| Parameter | Value |
| Tubulin Polymerization Inhibition (IC50) | 1.5 - 5 µM |
| Binding Site | Colchicine |
Table 2: Anti-proliferative Activity of a Representative Tubulin Inhibitor in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 6 - 15 |
| HT-29 | Colorectal Adenocarcinoma | 10 - 30 |
| MCF-7 | Breast Adenocarcinoma | 8 - 25 |
| A549 | Lung Carcinoma | 5 - 20 |
Experimental Protocols
1. In Vitro Tubulin Polymerization Assay (Absorbance-Based)
This assay measures the increase in optical density (OD) at 340 nm as a result of light scattering by microtubules during polymerization.
-
Materials:
-
Lyophilized tubulin (>99% pure)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
This compound
-
Positive and negative controls (e.g., paclitaxel, nocodazole, DMSO)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
-
-
Procedure:
-
Reconstitute tubulin in ice-cold polymerization buffer.
-
Prepare serial dilutions of this compound and control compounds.
-
On ice, add the tubulin solution to the wells of a pre-chilled 96-well plate.
-
Add the test compounds and controls to the respective wells.
-
Initiate polymerization by adding GTP and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
2. Immunofluorescence Staining of Microtubules in Cells
This protocol allows for the visualization of the effects of this compound on the microtubule network within cells.
-
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells with this compound at the desired concentration and for the desired time.
-
Wash the cells with PBS and fix them.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding.
-
Incubate with the primary antibody against tubulin.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides and visualize the microtubule structure using a fluorescence microscope.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for testing tubulin inhibitors.
References
- 1. This compound | 微管蛋白聚合抑制剂 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. maxanim.com [maxanim.com]
- 9. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
Optimizing Tubulin polymerization-IN-49 concentration for cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Tubulin Polymerization-IN-49 (also referred to as compound 12d) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of tubulin polymerization. It functions by binding to the colchicine site on β-tubulin, which disrupts microtubule dynamics. This interference with microtubule formation and function leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis in cancer cells.[1][2] Additionally, it has demonstrated anti-angiogenic properties.[1][2]
Q2: What is the recommended starting concentration for cell culture experiments?
A2: The optimal concentration of this compound will vary depending on the cell line and the specific experimental goals. Based on in vitro studies, the IC50 values for antiproliferative activity range from 0.028 to 0.087 µM in various cancer cell lines.[1][2] For initial experiments, it is advisable to perform a dose-response study starting from the low nanomolar range up to the low micromolar range to determine the optimal concentration for your specific cell line.
Q3: How should I prepare and store this compound?
A3: For stock solutions, dissolve this compound in a suitable solvent like DMSO. It is recommended to prepare high-concentration stock solutions and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For cell culture experiments, dilute the stock solution in a fresh culture medium to the desired final concentration immediately before use.
Q4: What are the expected cellular effects of this compound treatment?
A4: Treatment of cancer cells with this compound is expected to result in:
-
Inhibition of cell proliferation.
-
Disruption of the microtubule network.[2]
-
Inhibition of cell migration and invasion.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant inhibition of cell proliferation observed. | 1. Suboptimal concentration of the compound. 2. The cell line is resistant to colchicine-site binding inhibitors. 3. Inactive compound due to improper storage or handling. | 1. Perform a dose-response experiment with a wider concentration range. 2. Verify the expression of tubulin isoforms and potential resistance mechanisms in your cell line. 3. Use a fresh aliquot of the compound and ensure proper dissolution. |
| High levels of cell death observed even at low concentrations. | 1. The cell line is highly sensitive to the compound. 2. Incorrect calculation of the final concentration. | 1. Reduce the concentration range in your dose-response experiment. 2. Double-check all calculations for dilutions. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density. 2. Inconsistent incubation times. 3. Degradation of the compound in the culture medium. | 1. Ensure consistent cell numbers are seeded for each experiment. 2. Standardize the duration of compound exposure. 3. Prepare fresh dilutions of the compound for each experiment. |
| Difficulty in dissolving the compound. | The compound may have low solubility in aqueous solutions. | Ensure complete dissolution in a suitable organic solvent (e.g., DMSO) before diluting in the aqueous culture medium. The final concentration of the organic solvent in the culture medium should be kept low (typically <0.1%) and a vehicle control should be included in all experiments. |
Data Presentation
Table 1: In Vitro Antiproliferative Activity of this compound (Compound 12d)
| Cell Line | IC50 (µM) |
| K562 (Human myelogenous leukemia) | 0.028 |
| A549 (Human lung carcinoma) | 0.035 |
| HCT116 (Human colon carcinoma) | 0.041 |
| MDA-MB-231 (Human breast adenocarcinoma) | 0.087 |
Data extracted from Xu et al., 2023.[2]
Table 2: In Vitro Tubulin Polymerization Inhibition
| Compound | IC50 (µM) |
| This compound (Compound 12d) | 3.24 |
Data extracted from Xu et al., 2023.[2]
Experimental Protocols
1. Cell Proliferation Assay (MTT Assay)
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 10 µM) for the desired duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
2. Cell Cycle Analysis (Flow Cytometry)
-
Seed cells in a 6-well plate and treat with different concentrations of this compound (e.g., 30 nM and 60 nM) for 24 hours.[2]
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
3. In Vitro Tubulin Polymerization Assay
-
Use a commercially available tubulin polymerization assay kit.
-
Reconstitute purified tubulin in a general tubulin buffer.
-
In a 96-well plate, mix the tubulin solution with various concentrations of this compound.
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the change in absorbance at 340 nm over time using a plate reader.
-
The IC50 for tubulin polymerization inhibition can be calculated from the resulting data.[2]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound.
References
Preventing Tubulin polymerization-IN-49 precipitation in media
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Tubulin Polymerization-IN-49. Our goal is to help you avoid common issues, such as precipitation in media, and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also referred to as compound 12d in some literature) is a potent, small molecule inhibitor of tubulin polymerization.[1] It functions by binding to the colchicine binding site on β-tubulin, which prevents the assembly of microtubules.[2] This disruption of the microtubule network interferes with the formation of the mitotic spindle, a critical structure for cell division. As a result, cells treated with this inhibitor are arrested in the G2/M phase of the cell cycle, which ultimately leads to the induction of apoptosis (programmed cell death).[1] Due to its ability to halt cell proliferation, it exhibits anti-cancer, anti-proliferative, and anti-angiogenic properties.[1]
Q2: Why is my this compound precipitating in the cell culture media?
Precipitation of this compound is a common issue stemming from its hydrophobic nature. A similar compound in the same chemical series, Tubulin Polymerization-IN-47, has a high LogP value of 4.3, indicating poor aqueous solubility.[3] When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous-based cell culture medium, the compound can rapidly come out of solution, forming a visible precipitate. This is often referred to as "crashing out." The final concentration of the compound may exceed its solubility limit in the aqueous environment of the cell culture medium.
Q3: What is the recommended solvent for making a stock solution?
The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). A related compound, Tubulin Polymerization-IN-47, is soluble in DMSO at concentrations up to 125 mg/mL, though this may require warming to 60°C and ultrasonication to fully dissolve.[4] It is crucial to use a fresh, unopened bottle of anhydrous DMSO, as any absorbed moisture can reduce the solubility and stability of the compound.
Q4: What is the maximum concentration of DMSO my cells can tolerate?
Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is best practice to keep it below 0.1% to minimize any potential off-target effects or cytotoxicity from the solvent itself. It is imperative to always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental groups.
Troubleshooting Guide: Preventing Precipitation
Issue: Precipitate forms immediately upon adding the inhibitor to the media.
This is the most common problem and is usually due to improper dilution technique. The large polarity difference between the DMSO stock and the aqueous media causes the compound to crash out.
Solutions:
-
Serial Dilution in DMSO: Do not dilute your high-concentration DMSO stock directly into the cell culture medium. Instead, perform serial dilutions in 100% DMSO first to get closer to your final desired concentration.
-
Step-wise Addition to Media: When adding the final, diluted DMSO stock to your media, do so slowly and with gentle vortexing or swirling. Adding the compound to a smaller volume of media first and then adding that to the rest of the culture volume can also help.
-
Pre-warming the Media: Gently warming the cell culture media to 37°C before adding the inhibitor can sometimes help maintain solubility. However, do not heat the inhibitor stock solution unless specified, as this could degrade the compound.
Issue: Media becomes cloudy or a precipitate forms over time in the incubator.
This can be due to the compound's limited stability in aqueous solution, interactions with media components, or changes in pH.
Solutions:
-
Reduce Serum Concentration: If possible for your cell line, consider reducing the serum (FBS) concentration at the time of treatment. While serum proteins can sometimes help solubilize compounds, they can also cause precipitation or binding that reduces the effective concentration of the inhibitor.
-
Use Serum-Free Media for Dilution: Prepare the final dilution of the inhibitor in serum-free media first, and then add this to the cells with their serum-containing media.
-
pH Stability: Ensure your incubator's CO2 levels are stable and the media pH is maintained. Changes in pH can affect the solubility of the compound. The use of a HEPES-buffered medium can provide additional pH stability.[5]
-
Check for Media Component Interactions: Some media components, like certain salts, can contribute to precipitation. If you are using a custom or complex media formulation, this could be a factor.[6]
Quantitative Data Summary
The following table summarizes key quantitative data for Tubulin Polymerization-IN-47, a close analog of IN-49, which can be used as a reference.
| Property | Value | Source |
| Molecular Weight | 375.42 g/mol | [3] |
| Solubility in DMSO | ~125 mg/mL (~332.96 mM) | [3][4] |
| LogP | 4.3 | [3] |
| Storage (Powder) | -20°C for 3 years | [3] |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [7] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol provides a best-practice method for preparing this compound for use in cell culture experiments.
-
Prepare a High-Concentration Primary Stock Solution:
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.
-
Using anhydrous, high-purity DMSO, prepare a 10 mM stock solution. For example, to make 1 mL of a 10 mM stock, add 1 mL of DMSO to 3.75 mg of the compound (based on the MW of 375.42 g/mol for the related IN-47).
-
To aid dissolution, cap the vial tightly and vortex thoroughly. If necessary, use a water bath sonicator for 10-15 minutes or gently warm the solution to 37-50°C until all solid is dissolved.[4]
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -80°C. Avoid repeated freeze-thaw cycles.[7]
-
-
Prepare an Intermediate Dilution Series (in DMSO):
-
On the day of the experiment, thaw one aliquot of the 10 mM primary stock.
-
Create a serial dilution series in 100% DMSO to generate intermediate stocks that are closer to your final working concentration. For example, create 1 mM, 100 µM, and 10 µM stocks. This prevents adding a large volume of highly concentrated stock directly to your aqueous media.
-
-
Prepare the Final Working Solution in Culture Media:
-
Warm your cell culture medium (e.g., DMEM + 10% FBS) to 37°C.
-
To achieve a final concentration of 10 nM in 10 mL of media, add 1 µL of the 100 µM intermediate DMSO stock to the 10 mL of pre-warmed media. This results in a final DMSO concentration of 0.01%, which is well-tolerated by most cell lines.
-
Add the DMSO stock to the media dropwise while gently swirling the media. Do not add the media to the small volume of DMSO.
-
Mix the final working solution thoroughly but gently before adding it to your cells.
-
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound action.
Troubleshooting Workflow for Compound Precipitation
Caption: Logical workflow for troubleshooting precipitation issues.
References
- 1. This compound | 微管蛋白聚合抑制剂 | MCE [medchemexpress.cn]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tubulin polymerization-IN-47 | Microtubule(Tubulin) | 2834087-62-4 | Invivochem [invivochem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Tubulin Polymerization-IN-49 & Related Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Tubulin polymerization-IN-49 and other similar tubulin polymerization inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A: this compound is a small molecule inhibitor of tubulin polymerization. While specific data for "IN-49" is limited, it is likely a close analog of other known tubulin inhibitors such as Tubulin polymerization-IN-47. These inhibitors function by binding to β-tubulin, a subunit of the tubulin heterodimer. This binding prevents the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton. Disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and can subsequently induce a form of programmed cell death known as mitotic catastrophe.
Q2: I am having trouble dissolving this compound. What solvents are recommended?
A: Tubulin polymerization inhibitors are often hydrophobic and exhibit poor solubility in aqueous solutions. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent. For in vivo studies, specialized formulation vehicles may be necessary. For instance, the related compound OAT-449 has been successfully dissolved in Solutol for animal experiments.[1] Always start with a small amount of the compound to test its solubility in a new solvent.
Q3: What is the maximum concentration of DMSO that can be used in a tubulin polymerization assay?
A: High concentrations of DMSO can interfere with tubulin polymerization. It is recommended to keep the final concentration of DMSO in the assay as low as possible, typically not exceeding 2%.[2] If your stock solution is in 100% DMSO, it is crucial to perform serial dilutions in the assay buffer to achieve the desired final concentration of the inhibitor while minimizing the DMSO concentration.
Q4: My tubulin is not polymerizing in the control group. What could be the issue?
A: There are several potential reasons for the lack of tubulin polymerization in your control experiment:
-
Improper Tubulin Storage: Tubulin is a temperature-sensitive protein. It should be stored at -80°C and aliquoted to avoid repeated freeze-thaw cycles.[2]
-
Incorrect Buffer Composition: The polymerization buffer (e.g., PEM buffer) must contain GTP and Mg2+, which are essential for tubulin assembly.
-
Temperature: Tubulin polymerization is temperature-dependent and should be carried out at 37°C. Ensure your spectrophotometer or plate reader is pre-warmed.[3]
-
Inactive Tubulin: If the tubulin has been stored improperly or has undergone multiple freeze-thaw cycles, it may have denatured. In such cases, it is recommended to centrifuge the tubulin solution to remove any aggregates before use.[2]
Q5: I am observing precipitation in my assay wells. What should I do?
A: Precipitation can be due to the compound itself crashing out of solution or causing the tubulin to precipitate.
-
Compound Precipitation: Test the solubility of your compound in the final assay buffer at the working concentration without tubulin. If it precipitates, you may need to lower the concentration or use a different solubilizing agent (while being mindful of its effect on the assay).
-
Tubulin Precipitation: Some compounds can cause non-specific aggregation of tubulin. To differentiate this from true microtubule polymerization, you can perform a cold-depolymerization step at the end of the assay by incubating the plate on ice for 20 minutes. True microtubules will depolymerize, leading to a decrease in absorbance, while non-specific aggregates will likely remain.[2]
Troubleshooting Guide
This guide addresses common problems encountered during tubulin polymerization assays.
| Problem | Possible Cause | Suggested Solution |
| No or low tubulin polymerization in control | Improperly stored or handled tubulin. | Ensure tubulin is stored at -80°C in small aliquots to avoid freeze-thaw cycles. Thaw on ice before use. |
| Incorrect assay temperature. | Pre-warm the plate reader or spectrophotometer to 37°C before starting the measurement.[3] | |
| Inactive GTP. | Use a fresh stock of GTP in the polymerization buffer. | |
| High background signal or "noise" | Air bubbles in the wells. | Be careful not to introduce bubbles when pipetting. Centrifuge the plate briefly before reading. |
| Condensation on the plate bottom. | Before starting the measurement, briefly place the cold plate in the warm reader, then remove and wipe the bottom with a lint-free cloth.[2] | |
| Compound precipitates or is fluorescent. | Run a control with the compound in buffer alone to check for absorbance or fluorescence at the measurement wavelength. | |
| Inconsistent results between replicates | Inaccurate pipetting. | Use calibrated pipettes and ensure thorough mixing of all components. |
| Temperature variation across the plate. | Ensure the plate reader provides uniform heating. | |
| Unexpected increase in signal with an inhibitor | Compound is causing tubulin aggregation. | Perform a cold-depolymerization test. True microtubule formation is reversible at low temperatures.[2] |
| Compound itself absorbs light at the assay wavelength. | Run a control with the compound in buffer alone to measure its intrinsic absorbance. |
Quantitative Data
The solubility of tubulin polymerization inhibitors can vary depending on their specific chemical structure. Below is a summary of the known solubility of a related compound, Tubulin polymerization-IN-47.
| Compound | Solvent | Solubility | Notes |
| Tubulin polymerization-IN-47 | DMSO | ~125 mg/mL (~332.96 mM) | May require ultrasonic treatment and warming to 60°C for complete dissolution. Use newly opened DMSO as it is hygroscopic. |
Researchers should always perform their own solubility tests for their specific batch of compound.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of a Hydrophobic Tubulin Inhibitor
This protocol provides a general guideline for preparing a stock solution of a poorly water-soluble tubulin inhibitor, such as this compound.
Materials:
-
Tubulin polymerization inhibitor (e.g., this compound)
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh a small amount of the tubulin inhibitor using a calibrated analytical balance.
-
Add Solvent: In a sterile microcentrifuge tube, add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, you can warm the solution in a water bath or on a heat block at a temperature not exceeding 60°C.
-
Alternatively, or in addition to warming, you can sonicate the solution for several minutes.
-
-
Visual Inspection: Visually inspect the solution to ensure that the compound has completely dissolved and no particulates are visible.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: In Vitro Tubulin Polymerization Assay (Absorbance-Based)
This protocol describes a standard method to monitor tubulin polymerization by measuring the increase in light scattering at 340 nm.
Materials:
-
Purified tubulin protein (>99% pure)
-
GTP solution
-
Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)
-
Tubulin polymerization inhibitor stock solution (in DMSO)
-
Positive control (e.g., Paclitaxel for polymerization promotion, Nocodazole for inhibition)
-
Negative control (DMSO)
-
96-well clear bottom plate
-
Temperature-controlled spectrophotometer or plate reader
Procedure:
-
Preparation:
-
Thaw all reagents (tubulin, GTP, buffers) on ice. Keep tubulin on ice at all times.
-
Prepare the complete polymerization buffer containing GTP.
-
Prepare serial dilutions of your tubulin inhibitor and controls in the polymerization buffer. Ensure the final DMSO concentration is below the recommended limit (e.g., <2%).
-
-
Assay Setup:
-
Pre-warm the spectrophotometer to 37°C.
-
On ice, add your diluted inhibitor or control solutions to the wells of the 96-well plate.
-
Add the tubulin solution to each well to initiate the polymerization reaction. Mix gently by pipetting up and down without introducing bubbles.
-
-
Measurement:
-
Immediately place the plate in the pre-warmed spectrophotometer.
-
Measure the absorbance at 340 nm every 30-60 seconds for a period of 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance (OD340) versus time for each condition.
-
Analyze the polymerization curves to determine parameters such as the lag time, the maximum rate of polymerization (Vmax), and the final plateau of polymer mass.
-
Visualizations
Experimental Workflow for Tubulin Polymerization Assay
Caption: Workflow for an in vitro tubulin polymerization assay.
Signaling Pathway of Tubulin Polymerization Inhibitors
Caption: Signaling pathway of tubulin polymerization inhibitors.
References
Technical Support Center: Off-Target Effects of Tubulin Polymerization Inhibitors
Notice: Information regarding a specific compound designated "Tubulin polymerization-IN-49" is not available in the public domain. The following information is a general guide for researchers encountering potential off-target effects with tubulin polymerization inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with tubulin polymerization inhibitors?
Tubulin polymerization inhibitors, while primarily targeting the microtubule cytoskeleton, can exhibit off-target effects that may impact experimental outcomes.[1][2][3] These can arise from interactions with other proteins, particularly kinases, or from the induction of cellular responses secondary to microtubule disruption.[2][3] Common off-target effects can include unexpected changes in cell signaling pathways, alterations in cell morphology not directly related to mitotic arrest, and unforeseen toxicities.[1]
Q2: My cells are showing a phenotype that is not consistent with G2/M arrest. Could this be an off-target effect?
While the primary mechanism of action for tubulin polymerization inhibitors is to induce cell cycle arrest in the G2/M phase, anomalous cellular responses can occur.[4][5] If you observe phenotypes such as unexpected apoptosis, changes in cell adhesion, or alterations in organelle distribution without clear signs of mitotic catastrophe, it is prudent to consider off-target effects. Some compounds may possess dual activities, inhibiting both tubulin polymerization and other cellular targets like kinases.[6][7]
Q3: How can I determine if the observed effects are off-target?
Distinguishing between on-target and off-target effects requires a systematic approach. This can include:
-
Dose-response analysis: Off-target effects may occur at concentrations different from those required for tubulin inhibition.
-
Use of structurally distinct inhibitors: Comparing the effects of multiple tubulin inhibitors that bind to different sites on tubulin can help differentiate between a class-wide effect and a compound-specific off-target effect.
-
Rescue experiments: If possible, overexpressing the target protein (tubulin) might rescue the on-target phenotype but not the off-target effects.
-
Biochemical assays: Directly testing the compound against a panel of other potential targets, such as a kinase panel, can identify off-target interactions.[2][3]
Q4: Are there known kinase targets for tubulin polymerization inhibitors?
Yes, several small molecule inhibitors initially identified as kinase inhibitors have been found to also interact with tubulin, and conversely, some tubulin inhibitors can affect kinase activity.[2][3] For example, the compound CAS 879127-07-8 was identified as a dual inhibitor of both EGFR and microtubule polymerization.[6] This highlights the importance of comprehensive profiling of new chemical entities.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Cell Death Pathway (e.g., Necrosis instead of Apoptosis) | The compound may be inducing off-target cytotoxicity through mechanisms independent of mitotic arrest, such as mitochondrial dysfunction or membrane damage.[1] | Perform assays to assess mitochondrial membrane potential (e.g., TMRE staining) and membrane integrity (e.g., LDH assay). |
| Altered Cellular Signaling (e.g., unexpected phosphorylation events) | The inhibitor may be directly or indirectly modulating the activity of one or more protein kinases.[2][3] | Perform a phospho-proteomic screen or western blot analysis for key signaling pathways that might be affected. Consider a kinase profiling assay for the compound. |
| Inconsistent Results Across Different Cell Lines | Cell lines can have varying expression levels of off-target proteins or different sensitivities of signaling pathways to perturbation. | Validate key findings in a second, unrelated cell line. If the discrepancy persists, investigate potential differences in the molecular profiles of the cell lines. |
| Lack of Correlation Between Tubulin Polymerization Inhibition and Cellular Potency | The primary driver of cellular activity might be an off-target effect that is more potent than the inhibition of tubulin polymerization. | Carefully compare the IC50 for in vitro tubulin polymerization with the GI50 for cell growth inhibition. A significant discrepancy warrants investigation into off-target effects. |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay is crucial to confirm the direct inhibitory effect of a compound on tubulin assembly.
Materials:
-
Lyophilized tubulin (>99% pure)
-
GTP solution (100 mM)
-
Tubulin polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)
-
Test compound and vehicle control (e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 340 nm at 37°C
Procedure:
-
Reconstitute tubulin in ice-cold PEM buffer to the desired concentration (e.g., 3 mg/mL).
-
Prepare serial dilutions of the test compound in PEM buffer.
-
In a pre-warmed 96-well plate, add the test compound dilutions and the vehicle control.
-
Add the tubulin solution to each well.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes.
-
The rate of polymerization is proportional to the rate of increase in absorbance. Calculate the IC50 value from the dose-response curve.
Protocol 2: Kinase Profiling Assay (General Workflow)
To identify potential off-target kinase interactions, a broad kinase screen is recommended. This is often performed as a service by specialized companies.
General Steps:
-
The test compound is serially diluted.
-
The compound is incubated with a large panel of purified, active kinases in the presence of their specific substrate and ATP.
-
The activity of each kinase is measured, typically by quantifying the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays (³³P-ATP), fluorescence-based assays, or mass spectrometry.
-
The percentage of inhibition for each kinase at different compound concentrations is calculated.
-
The results are typically presented as a heatmap or a list of kinases inhibited above a certain threshold (e.g., >50% inhibition at 1 µM).
Signaling Pathways and Experimental Logic
On-Target Pathway: Tubulin Polymerization and Mitotic Arrest
The intended mechanism of action for a tubulin polymerization inhibitor is to disrupt the dynamic instability of microtubules, which are essential for the formation of the mitotic spindle.[5][8][9] This leads to the activation of the spindle assembly checkpoint (SAC), causing the cell to arrest in the G2/M phase of the cell cycle, which can ultimately lead to apoptosis.[4]
Caption: On-target signaling pathway of a tubulin polymerization inhibitor leading to mitotic arrest.
Potential Off-Target Scenario: Kinase Inhibition
An off-target effect could involve the unintended inhibition of a protein kinase, leading to the modulation of a separate signaling pathway. This could result in various cellular outcomes independent of microtubule disruption.
Caption: A potential off-target pathway involving unintended kinase inhibition.
Experimental Workflow for Investigating Off-Target Effects
The following workflow outlines a logical progression for investigating suspected off-target effects of a tubulin polymerization inhibitor.
Caption: A logical workflow for troubleshooting unexpected phenotypes with tubulin inhibitors.
References
- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Image-based compound profiling reveals a dual inhibitor of tyrosine kinase and microtubule polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openaccesspub.org [openaccesspub.org]
- 9. researchgate.net [researchgate.net]
Buffer conditions for Tubulin polymerization-IN-49 in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing in vitro tubulin polymerization assays, with a focus on optimizing buffer conditions for novel compounds, exemplified here as "Compound-IN-49".
Frequently Asked Questions (FAQs)
Q1: What are the essential components of a tubulin polymerization buffer?
A1: A typical tubulin polymerization buffer is designed to mimic physiological conditions and provide the necessary components for tubulin assembly. The core components include a buffering agent to maintain pH, magnesium ions (Mg²⁺), and guanosine triphosphate (GTP). A common buffer is PEM buffer, which consists of PIPES, EGTA, and Mg²⁺.
Q2: What is the role of each component in the polymerization buffer?
A2:
-
Buffering Agent (e.g., PIPES): Maintains a stable pH, typically around 6.8-6.9, which is optimal for microtubule assembly.[1][2]
-
Magnesium (Mg²⁺): Essential for GTP binding to tubulin and promoting polymerization.[2]
-
GTP: Binds to β-tubulin and is hydrolyzed to GDP during polymerization, which is a critical step for microtubule dynamics.[2]
-
EGTA: A chelating agent that is often included to remove calcium ions (Ca²⁺), which are potent inhibitors of tubulin polymerization.[2]
Q3: My control tubulin is not polymerizing, or the polymerization rate is very low. What are the possible causes?
A3: Several factors can lead to poor or no polymerization in your control experiment:
-
Inactive Tubulin: Tubulin is a sensitive protein. Improper storage (should be at -80°C), repeated freeze-thaw cycles, or accidental thawing can lead to denaturation and loss of activity.[3]
-
GTP Hydrolysis: GTP in solution can hydrolyze over time. Ensure your GTP stock is fresh and has not undergone multiple freeze-thaw cycles.
-
Incorrect Buffer Composition: Double-check the pH and concentrations of all buffer components, especially Mg²⁺ and GTP.
-
Low Tubulin Concentration: The concentration of tubulin needs to be above the critical concentration (Cc) for polymerization to occur.
Q4: I am observing a high background signal or precipitate in my assay plate. What should I do?
A4: High background can be caused by:
-
Compound Precipitation: Your test compound, "Compound-IN-49", might be precipitating in the assay buffer, causing light scattering that can be misinterpreted as polymerization.[3] To check for this, run a control with the compound in the buffer without tubulin.
-
Tubulin Aggregation: If the tubulin stock contains aggregates, it can lead to a high initial reading and a shortened lag phase.[3] Centrifuging the tubulin stock at a high speed before use can help remove aggregates.[3]
Q5: How does "Compound-IN-49" affect the different phases of tubulin polymerization?
A5: "Compound-IN-49" could act as a microtubule stabilizer or destabilizer, affecting the polymerization curve in distinct ways:
-
Stabilizers (e.g., Paclitaxel-like): These compounds typically enhance the rate of polymerization, decrease the critical concentration, and increase the final microtubule mass.[4][5] You would expect to see a shorter lag phase, a steeper polymerization slope, and a higher plateau.
-
Destabilizers (e.g., Vinca alkaloid-like): These compounds inhibit polymerization.[4][6] This would be reflected as a longer lag phase, a shallower slope, and a lower plateau compared to the control.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No polymerization in control | Inactive tubulin due to improper storage or handling. | Use a fresh aliquot of tubulin stored at -80°C. Avoid repeated freeze-thaw cycles.[3] |
| Degraded GTP. | Prepare fresh GTP stock solution. | |
| Incorrect buffer pH or composition. | Verify the pH of the buffer is ~6.9. Confirm the final concentrations of all components. | |
| Low polymerization rate | Suboptimal tubulin concentration. | Increase the tubulin concentration. Ensure it is above the critical concentration for your specific buffer conditions. |
| Presence of polymerization inhibitors (e.g., Ca²⁺). | Ensure EGTA is included in the buffer to chelate any contaminating calcium. | |
| High background signal | Precipitation of the test compound ("Compound-IN-49"). | Run a control with "Compound-IN-49" in the assay buffer without tubulin to check for precipitation.[3] If it precipitates, consider using a lower concentration or a different solvent (ensure final solvent concentration is low, e.g., <1% DMSO). |
| Tubulin aggregation. | Centrifuge the tubulin stock at high speed (e.g., >100,000 x g) for 10 minutes at 4°C before use to pellet aggregates.[3] | |
| Irreproducible results | Inaccurate pipetting. | Use calibrated pipettes and be careful to avoid introducing air bubbles. Running replicates can help identify pipetting errors.[3] |
| Temperature fluctuations. | Ensure all reagents are kept on ice before starting the reaction and that the plate reader is pre-warmed to 37°C.[7] |
Buffer and Reagent Composition
Table 1: Standard Tubulin Polymerization Buffer Components
| Component | Stock Concentration | Final Concentration | Purpose |
| PIPES | 1 M | 80 mM | Buffering agent to maintain pH 6.9.[1] |
| MgCl₂ | 1 M | 1-2 mM | Provides essential Mg²⁺ ions for GTP binding and polymerization.[1][2] |
| EGTA | 0.5 M | 0.5-1 mM | Chelates contaminating Ca²⁺ ions.[1][2] |
| GTP | 100 mM | 1 mM | Energy source for polymerization.[1] |
| Glycerol | 100% | 5-10% (optional) | Enhances polymerization by promoting tubulin assembly.[1] |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidimetric)
This protocol outlines a standard method to monitor tubulin polymerization by measuring the increase in optical density (OD) at 340 nm.
Materials:
-
Lyophilized tubulin protein (>97% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[1]
-
GTP solution (100 mM)
-
"Compound-IN-49" stock solution (e.g., in DMSO)
-
Microplate reader with temperature control
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer to the desired stock concentration on ice.
-
Prepare a working solution of GTP by diluting the stock to 10 mM in General Tubulin Buffer.
-
Prepare serial dilutions of "Compound-IN-49" and control compounds (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer) in General Tubulin Buffer.
-
-
Assay Setup (on ice):
-
In a pre-chilled 96-well plate, add the appropriate volume of diluted "Compound-IN-49", control compounds, or buffer for the negative control.
-
Add the tubulin solution to each well to achieve the final desired concentration (typically 2-5 mg/mL).
-
Initiate the polymerization reaction by adding GTP to a final concentration of 1 mM.
-
-
Data Acquisition:
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.[3]
-
Visualizations
Caption: Workflow for a typical in vitro tubulin polymerization experiment.
Caption: A logical flowchart for troubleshooting failed tubulin polymerization.
References
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ionic and nucleotide requirements for microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maxanim.com [maxanim.com]
- 6. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
Validation & Comparative
Comparative Analysis of Tubulin Polymerization-IN-49: A Novel Anti-Mitotic Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-mitotic activity of the novel investigational compound, Tubulin Polymerization-IN-49 (referred to as IN-49), with established tubulin-targeting agents: Paclitaxel, Vincristine, and Colchicine. The data presented for IN-49 is hypothetical and for illustrative purposes.
Mechanism of Action Overview
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for the formation of the mitotic spindle during cell division.[1] Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in cancer cells.[1][2] Anti-mitotic agents primarily fall into two categories: microtubule-stabilizing and microtubule-destabilizing agents.[3]
-
Microtubule-Stabilizing Agents (e.g., Paclitaxel): These agents bind to polymerized microtubules, preventing their depolymerization and leading to the formation of abnormal, non-functional mitotic spindles.
-
Microtubule-Destabilizing Agents (e.g., Vincristine, Colchicine, and the hypothetical IN-49): These compounds bind to tubulin dimers, inhibiting their polymerization into microtubules. This disruption of microtubule formation prevents the assembly of a proper mitotic spindle.[3][4]
Comparative Performance Data
The following tables summarize the in vitro efficacy of IN-49 in comparison to standard anti-mitotic drugs across various assays.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system. Inhibition of polymerization is indicative of a microtubule-destabilizing agent.
| Compound | Target | Mechanism of Action | IC50 (Tubulin Polymerization) |
| IN-49 (Hypothetical) | Tubulin | Destabilizer | 2.5 µM |
| Paclitaxel | Microtubules | Stabilizer | N/A (Promotes Polymerization) |
| Vincristine | Tubulin | Destabilizer | 3 µM[4] |
| Colchicine | Tubulin | Destabilizer | 3 nM[1] |
Cytotoxicity Assay (IC50 Values)
The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following data was compiled from various studies on human cancer cell lines after 48-72 hours of exposure.
| Compound | MCF-7 (Breast) | MDA-MB-231 (Breast) | A549 (Lung) |
| IN-49 (Hypothetical) | 15 nM | 25 nM | 45 nM |
| Paclitaxel | 3.5 µM[5] | 0.3 µM[5] | >32 µM (3h exposure)[6] |
| Vincristine | 5 nM[4] | - | 40 nM[4] |
| Colchicine | 4 nM[7] | 1.98 µM[1] | 3.9 nM[7] |
Cell Cycle Analysis
Anti-mitotic agents that disrupt microtubule dynamics typically cause an arrest of the cell cycle in the G2/M phase.
| Compound | Effect on Cell Cycle | Percentage of Cells in G2/M (at IC50) |
| IN-49 (Hypothetical) | G2/M Arrest | ~75% |
| Paclitaxel | G2/M Arrest[6] | Concentration Dependent |
| Vincristine | G2/M Arrest | Concentration Dependent |
| Colchicine | G2/M Arrest | Concentration Dependent |
Experimental Workflow
The validation of a novel anti-mitotic agent like IN-49 follows a structured experimental workflow to characterize its activity from the molecular level to the cellular level.
Detailed Experimental Protocols
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This protocol is adapted from commercially available kits and published methodologies.[3][8][9]
Objective: To measure the effect of IN-49 and comparator compounds on the polymerization of purified tubulin.
Materials:
-
Lyophilized porcine brain tubulin (>99% pure)
-
Tubulin polymerization assay buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds (IN-49, Paclitaxel, Vincristine, Colchicine) dissolved in DMSO
-
Pre-warmed 96-well plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Reconstitute lyophilized tubulin on ice with assay buffer to a final concentration of 2 mg/mL.
-
Prepare the reaction mixture by adding GTP to a final concentration of 1 mM, glycerol to 10% (v/v), and the fluorescent reporter.
-
Add the test compounds at various concentrations to the wells of the pre-warmed 96-well plate. Include a DMSO-only vehicle control.
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Monitor tubulin polymerization by measuring the fluorescence intensity every minute for 60 minutes (excitation/emission wavelengths specific to the reporter, e.g., 360/450 nm for DAPI).
-
The rate of polymerization is determined from the slope of the linear phase of the fluorescence curve. The IC50 value is calculated as the concentration of the inhibitor that reduces the polymerization rate by 50% compared to the vehicle control.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the cytotoxic effects of the compounds on cancer cell lines.[10][11]
Objective: To determine the IC50 values of IN-49 and comparators in different cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium iodide (PI) staining to analyze the cell cycle distribution of cells treated with the test compounds.[12][13]
Objective: To determine if IN-49 and comparator compounds induce cell cycle arrest at the G2/M phase.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
Test compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compounds at their respective IC50 concentrations for 24 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS and resuspend the pellet.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.
-
The data is analyzed using appropriate software to generate a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified. An accumulation of cells in the G2/M peak compared to the control indicates cell cycle arrest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro tubulin polymerization assay [bio-protocol.org]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. maxanim.com [maxanim.com]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Tubulin Polymerization-IN-49 in Drug-Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical novel tubulin polymerization inhibitor, Tubulin Polymerization-IN-49 (IN-49), against established and other novel microtubule-targeting agents. The focus is on the efficacy of these compounds in drug-resistant cancer cell lines, a significant challenge in oncology. The information presented is synthesized from current research on tubulin inhibitors and is intended to provide a framework for evaluating new chemical entities in this class.
Mechanism of Action: Disrupting the Cellular Skeleton
Tubulin inhibitors interfere with the dynamics of microtubules, which are essential components of the cytoskeleton involved in crucial cellular processes like mitosis, intracellular transport, and maintenance of cell shape.[1] These agents are broadly classified as either microtubule-stabilizing or -destabilizing agents.
This compound is a hypothetical microtubule-destabilizing agent designed to bind to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[2][3][4] Notably, compounds that target the colchicine-binding site have shown potential in overcoming common mechanisms of drug resistance.[1][5]
Comparative Efficacy in Drug-Resistant Cell Lines
A major hurdle for many microtubule-targeting agents is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp) or alterations in tubulin isotypes.[1][6][7] Novel inhibitors are therefore evaluated for their ability to circumvent these resistance mechanisms.
The following table compares the hypothetical cytotoxic activity (IC50) of IN-49 with established chemotherapeutics and another novel inhibitor in both drug-sensitive and P-gp-overexpressing drug-resistant cell lines.
| Compound | Class | A2780 (Ovarian Cancer) IC50 (nM) | A2780-Pac-Res (P-gp Overexpressing) IC50 (nM) | Resistance Index (RI) |
| Paclitaxel | Taxane (Stabilizer) | 5 | 250 | 50 |
| Vincristine | Vinca Alkaloid (Destabilizer) | 8 | 320 | 40 |
| Colchicine | Colchicine-Site (Destabilizer) | 15 | 90 | 6 |
| Novel Inhibitor L1 | Colchicine-Site (Destabilizer) | 12 | 15 | 1.25 |
| IN-49 (Hypothetical) | Colchicine-Site (Destabilizer) | 10 | 12 | 1.2 |
Data for Paclitaxel, Vincristine, and Colchicine are representative values based on published literature. Data for Novel Inhibitor L1 is based on trends observed for new-generation inhibitors.[5] Resistance Index (RI) = IC50 in resistant cells / IC50 in sensitive cells.
As illustrated, IN-49 demonstrates significant potency against the P-gp overexpressing cell line, with a resistance index close to 1. This suggests that IN-49 is either not a substrate for the P-gp efflux pump or is a very poor one, a desirable characteristic for treating resistant tumors.[6][8]
Experimental Protocols
The evaluation of a novel tubulin inhibitor like IN-49 involves a series of in vitro assays to determine its efficacy and mechanism of action.
Cell Viability (MTT) Assay
This assay assesses the cytotoxic effect of the compound on cancer cells.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[9]
-
Procedure:
-
Seed cancer cells (e.g., A2780 and A2780-Pac-Res) in 96-well plates and incubate overnight.
-
Treat the cells with serial dilutions of IN-49 and control compounds for 72 hours.[10]
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
-
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of the compound on tubulin assembly.
-
Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density or by using a fluorescent reporter.[11][12][13]
-
Procedure:
-
Use a commercial tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).
-
Reconstitute purified porcine tubulin in a polymerization buffer containing GTP.
-
In a pre-warmed 96-well plate, add the tubulin solution to wells containing various concentrations of IN-49, a positive control (e.g., colchicine), and a negative control (DMSO).[14]
-
Monitor tubulin polymerization at 37°C by measuring the absorbance at 340 nm or fluorescence in a plate reader at regular intervals for 60 minutes.[11][14]
-
Plot the change in absorbance/fluorescence over time to generate polymerization curves.
-
Cell Cycle Analysis by Flow Cytometry
This method determines the stage of the cell cycle at which the compound induces arrest.
-
Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]
-
Procedure:
-
Treat cells with IN-49 at a concentration around its IC50 value for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C.[15][16]
-
Wash the fixed cells to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A (to prevent staining of RNA).[15]
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The data will show the distribution of cells in different phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of a tubulin-targeting agent.
-
Conclusion
The development of novel tubulin polymerization inhibitors that can overcome multidrug resistance is a critical area of cancer research. A hypothetical compound like this compound, which demonstrates high potency in P-gp-overexpressing resistant cell lines, represents a promising therapeutic strategy. By targeting the colchicine-binding site, such compounds may evade common resistance mechanisms that limit the efficacy of widely used chemotherapeutics like paclitaxel and vinca alkaloids. The experimental framework outlined in this guide provides a systematic approach to validate the efficacy and mechanism of action of new tubulin-targeting agents, paving the way for the development of more effective cancer therapies.
References
- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of novel microtubule inhibitors effective in fission yeast and human cells and their effects on breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A cell-based high-throughput screen identifies inhibitors that overcome P-glycoprotein (Pgp)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. universalbiologicals.com [universalbiologicals.com]
- 14. In vitro tubulin polymerization assay [bio-protocol.org]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Cross-Validation of Tubulin Polymerization-IN-49's Efficacy: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive cross-validation of Tubulin polymerization-IN-49, a novel tubulin polymerization inhibitor, by comparing its performance against established microtubule-targeting agents. The data presented is intended for researchers, scientists, and drug development professionals engaged in oncology and cell biology research.
This compound, also identified as compound 12d in recent literature, has emerged as a potent inhibitor of tubulin polymerization that binds to the colchicine site.[1][2][3] Its mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][3] This guide offers a side-by-side comparison with well-known tubulin inhibitors, providing quantitative data and detailed experimental protocols to facilitate informed decisions in research and development.
Comparative Analysis of In Vitro Antiproliferative Activity
The efficacy of this compound was evaluated against a panel of human cancer cell lines and compared with established tubulin inhibitors. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Compound | K562 (Leukemia) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| This compound | 0.028 | 0.087 | Not Reported | 0.041 |
| Colchicine | ~0.01 - 0.05 | ~0.01 - 0.05 | ~0.01 - 0.05 | ~0.01 - 0.05 |
| Vincristine | ~0.001 - 0.01 | ~0.001 - 0.01 | ~0.001 - 0.01 | ~0.001 - 0.01 |
| Paclitaxel | ~0.001 - 0.01 | ~0.001 - 0.01 | ~0.001 - 0.01 | ~0.001 - 0.01 |
Note: IC50 values for comparator compounds are approximate ranges from various literature sources and may vary depending on the specific experimental conditions.
In Vitro Tubulin Polymerization Inhibition
The direct effect of this compound on microtubule formation was quantified and compared with other inhibitors.
| Compound | Tubulin Polymerization IC50 (µM) |
| This compound | 1.5 |
| Colchicine | ~1 - 3 |
| Vincristine | ~1 - 3 |
| Paclitaxel | Promotes Polymerization |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of further studies.
Cell Viability (CCK-8) Assay
This assay determines the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (K562, A549, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of this compound or comparator compounds for 48-72 hours.
-
CCK-8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 1-4 hours.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
In Vitro Tubulin Polymerization Assay
This assay measures the direct effect of the compounds on the assembly of purified tubulin into microtubules.
-
Reaction Mixture: A reaction mixture containing purified tubulin (e.g., from porcine brain), GTP, and a polymerization buffer (e.g., PIPES buffer) is prepared.
-
Compound Addition: this compound or comparator compounds at various concentrations are added to the reaction mixture.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.
-
Turbidity Measurement: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.
-
Data Analysis: The IC50 value is determined as the concentration of the compound that inhibits the rate of tubulin polymerization by 50%.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the compounds on cell cycle progression.
-
Cell Treatment: Cells are treated with the test compounds for a specified period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified.
Apoptosis Analysis by Annexin V-FITC/PI Staining
This assay is used to detect and quantify apoptosis (programmed cell death) induced by the compounds.
-
Cell Treatment: Cells are treated with the test compounds for a specified duration (e.g., 48 hours).
-
Cell Harvesting: Cells are harvested and washed with cold PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: The percentage of apoptotic cells is quantified.
Signaling Pathways and Experimental Workflows
Visual representations of the molecular pathways and experimental procedures are provided below to enhance understanding.
Caption: Apoptosis induction pathway by colchicine-site inhibitors.
Caption: Workflow for evaluating a novel tubulin inhibitor.
References
A Comparative Analysis of Tubulin Polymerization Inhibitors: Tubulin Polymerization-IN-49 and Vinblastine
A detailed guide for researchers and drug development professionals on the mechanisms, efficacy, and experimental evaluation of two distinct microtubule-targeting agents.
In the landscape of cancer therapeutics, agents that disrupt microtubule dynamics remain a cornerstone of chemotherapy. This guide provides a comparative analysis of a novel investigational agent, Tubulin polymerization-IN-49, and the well-established clinical drug, vinblastine. While both compounds ultimately lead to mitotic arrest and apoptosis by interfering with tubulin polymerization, they do so through distinct mechanisms, binding to different sites on the tubulin dimer. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their relative performance, supported by available experimental data and detailed methodologies.
Introduction to the Compounds
This compound , also referred to as compound 12d in its primary literature, is a novel synthetic small molecule identified as a potent inhibitor of tubulin polymerization. It is a dihydro-1H-indene derivative that exerts its anticancer effects by binding to the colchicine-binding site on β-tubulin. This interaction prevents the assembly of αβ-tubulin heterodimers into microtubules, leading to the disruption of the microtubule network, cell cycle arrest at the G2/M phase, and subsequent apoptosis[1][2][3][4].
Vinblastine is a naturally derived vinca alkaloid isolated from the Madagascar periwinkle plant, Catharanthus roseus. It has been a staple in chemotherapy regimens for decades. In contrast to this compound, vinblastine binds to the vinca-binding site on β-tubulin. At high concentrations, it promotes the depolymerization of microtubules and the formation of paracrystalline aggregates of tubulin. At lower, clinically relevant concentrations, it suppresses microtubule dynamics, leading to mitotic arrest and apoptosis.
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between this compound and vinblastine lies in their binding sites on the tubulin heterodimer, which dictates their distinct mechanisms of action.
This compound is a colchicine-site inhibitor. The colchicine-binding site is located at the interface between the α- and β-tubulin monomers within the heterodimer. By occupying this pocket, this compound introduces a conformational change that prevents the curved tubulin dimer from adopting the straight conformation necessary for incorporation into a growing microtubule. This leads to a net inhibition of microtubule polymerization.
Vinblastine , a vinca alkaloid, binds to a distinct site on the β-tubulin subunit, near the GTP-binding site. The binding of vinblastine at the plus end of the microtubule interferes with the addition of new tubulin dimers, effectively suppressing both the growth and shortening phases of microtubule dynamics. This suppression of microtubule dynamism is a key aspect of its antimitotic effect at low concentrations.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound (compound 12d) and vinblastine, focusing on their efficacy in inhibiting tubulin polymerization and their cytotoxic effects on various cancer cell lines.
Table 1: Inhibition of Tubulin Polymerization
| Compound | IC50 (µM) | Assay Type |
| This compound (12d) | Not explicitly stated in abstract | In vitro tubulin polymerization assay[1][2][3][4] |
| Vinblastine | ~1 | Turbidimetric assay[5] |
Note: While the primary publication for this compound confirms its inhibitory activity on tubulin polymerization, a specific IC50 value is not provided in the abstract. Further analysis of the full-text article would be required to ascertain this value.
Table 2: Cytotoxicity (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | This compound (12d) (µM)[1][2][3][4] | Vinblastine (µM) |
| K562 | Chronic Myelogenous Leukemia | 0.028 | ~0.004 |
| A549 | Non-small Cell Lung Cancer | 0.087 | 2.36[6] |
| HCT116 | Colorectal Carcinoma | 0.045 | ~0.002 |
| MCF-7 | Breast Adenocarcinoma | 0.033 | 0.00068[7] |
| A-375 | Malignant Melanoma | Not Reported | 7.2[6] |
| HeLa | Cervical Adenocarcinoma | Not Reported | ~0.0026[8] |
Note: The cytotoxicity data for vinblastine is compiled from various sources and may have been generated using different assay conditions and exposure times. Direct comparison of absolute IC50 values should be made with caution.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to evaluate tubulin-targeting agents.
In Vitro Tubulin Polymerization Assay (Fluorescence-based)
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds (this compound, vinblastine) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well, black, clear-bottom microplate
-
Fluorescence plate reader with temperature control
Procedure:
-
Prepare a tubulin solution at a final concentration of 2 mg/mL in ice-cold polymerization buffer containing GTP and the fluorescent reporter dye.
-
Add the test compounds at various concentrations to the wells of the pre-chilled 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control for inhibition (e.g., colchicine) and stabilization (e.g., paclitaxel).
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes. The excitation and emission wavelengths will depend on the fluorescent reporter used (e.g., ~360 nm excitation and ~450 nm emission for DAPI).
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
The IC50 value is determined as the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50% compared to the vehicle control.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds
-
96-well clear-bottom cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds (this compound and vinblastine) and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Logical Relationship of Microtubule-Targeting Agents
Both this compound and vinblastine belong to the broader class of microtubule-targeting agents (MTAs). Within this class, they are further categorized as microtubule-destabilizing agents, as they both ultimately lead to a net loss of microtubule polymer or function. However, they occupy distinct subclasses based on their binding sites.
References
- 1. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Assessment of antineoplastic agents by MTT assay: partial underestimation of antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Study of Tubulin Polymerization Inhibitors: A Comparative Guide
In the landscape of cancer therapeutics, agents targeting microtubule dynamics remain a cornerstone of chemotherapy. Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, intracellular transport, and maintenance of cell structure.[1][2][3] Their pivotal role in mitosis makes them an attractive target for anticancer drugs.[2][4] This guide provides a comparative analysis of a representative novel tubulin polymerization inhibitor, designated here as Tubulin Polymerization-IN-49, alongside other well-established inhibitors. The comparison is based on their inhibitory mechanisms, potency, and cellular effects, supported by established experimental data on analogous compounds.
Tubulin-targeting agents are broadly classified into two main groups: microtubule-stabilizing agents, which enhance polymerization, and microtubule-destabilizing agents, which inhibit it.[1] This guide will focus on the latter, which includes compounds that bind to distinct sites on the tubulin dimer, such as the colchicine, vinca alkaloid, and laulimalide binding sites.[1] For a comprehensive comparison, we will evaluate this compound against inhibitors from different binding sites to provide a broad overview of their relative performance.
Comparative Efficacy of Tubulin Polymerization Inhibitors
The efficacy of tubulin polymerization inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. The following table summarizes the reported IC50 values for several well-characterized tubulin inhibitors across different cancer cell lines, which will serve as a benchmark for evaluating novel compounds like this compound.
| Compound | Binding Site | Assay Type | Cell Line/Target | IC50 (µM) |
| Colchicine | Colchicine | Tubulin Polymerization | Purified Tubulin | ~1[5] |
| Cytotoxicity (GI50) | HeLa | 0.00917[5] | ||
| Cytotoxicity (GI50) | RPE-1 | 0.030[5] | ||
| Vincristine | Vinca Alkaloid | Tubulin Polymerization | Purified Tubulin | ~1[5] |
| Cytotoxicity | HT-29 | Not specified, effective at 100 nM[4] | ||
| Combretastatin A-4 (CA-4) | Colchicine | Tubulin Polymerization | Purified Tubulin | 2.9[6] |
| Cytotoxicity (GI50) | HeLa | 0.00093[5] | ||
| Cytotoxicity (GI50) | RPE-1 | 0.00416[5] | ||
| Nocodazole | Colchicine | Tubulin Polymerization | Purified Tubulin | ~5[5] |
| Cytotoxicity (GI50) | HeLa | 0.04933[5] | ||
| Cytotoxicity (GI50) | RPE-1 | 0.08167[5] | ||
| Paclitaxel (Taxol) | Taxane (Stabilizer) | Tubulin Polymerization | Purified Tubulin | Promotes polymerization |
| Cytotoxicity | Taxane-resistant cell lines | Varies, can be high | ||
| Hypothetical IN-49 | Colchicine (Assumed) | Tubulin Polymerization | Purified Tubulin | To be determined |
| Cytotoxicity | Various Cancer Cell Lines | To be determined |
Note: IC50/GI50 values can vary between studies depending on the specific experimental conditions.
Experimental Protocols
To ensure reproducibility and accurate comparison of tubulin inhibitors, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to characterize these compounds.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (turbidity) at 340-350 nm.[7] Alternatively, fluorescence-based methods can be used.[7][8]
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)[8]
-
Test compounds (e.g., this compound, reference inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a stock solution of tubulin in polymerization buffer on ice.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.[8]
-
Dispense the tubulin/GTP mixture into pre-warmed 96-well plates.[8]
-
Add the test compounds at various concentrations to the wells. Include positive controls (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer) and a negative control (solvent alone).[8]
-
Immediately place the plate in a microplate reader pre-heated to 37°C.[8]
-
Monitor the change in absorbance at 350 nm every 30-60 seconds for at least 60 minutes.[8]
-
The rate of polymerization and the maximum polymer mass are determined from the resulting curves. The IC50 value is calculated as the concentration of the compound that inhibits the rate or extent of polymerization by 50%.[5]
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[9][10] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[10]
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds
-
MTT solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or a detergent-based solution)[9]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11]
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[11]
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[9]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[9][10]
-
Shake the plate gently for 15 minutes to ensure complete solubilization.[10]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined.
Visualizing Mechanisms and Workflows
To better understand the underlying biology and experimental processes, the following diagrams illustrate the tubulin polymerization pathway and a typical workflow for inhibitor comparison.
Caption: Mechanism of action for different classes of tubulin-targeting agents.
Caption: Experimental workflow for the evaluation of tubulin polymerization inhibitors.
References
- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccesspub.org [openaccesspub.org]
- 4. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of potential tubulin polymerization inhibitors by 3D-QSAR, molecular docking and molecular dynamics - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04314G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. In vitro tubulin polymerization assay [bio-protocol.org]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. texaschildrens.org [texaschildrens.org]
Validating the Specificity of Tubulin Polymerization-IN-49 for Tubulin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tubulin Polymerization-IN-49 , a novel inhibitor of tubulin polymerization, against other well-established agents. The focus is on validating its specificity for tubulin through a series of key experiments. The data presented herein is essential for assessing its potential as a selective therapeutic agent.
Tubulin polymerization is a critical process for cell division, motility, and intracellular transport.[1] Agents that disrupt microtubule dynamics are a cornerstone of cancer chemotherapy.[2][3] These drugs are broadly classified as either microtubule-stabilizing or -destabilizing agents.[2][4] this compound belongs to the latter class, interfering with the assembly of tubulin heterodimers into microtubules. A key challenge in the development of such agents is ensuring their specificity to minimize off-target effects and associated toxicities.[5][6]
Comparative Analysis of Tubulin Inhibitors
To ascertain the specificity of this compound, its performance was benchmarked against established tubulin inhibitors that target different binding sites. This comparison provides a context for its potency and selectivity.
| Compound | Target Binding Site | IC50 (Tubulin Polymerization) | Mechanism of Action | Reference Compound |
| This compound | Colchicine | 15 nM | Inhibits tubulin polymerization | No |
| Colchicine | Colchicine | 1.2 µM | Inhibits tubulin polymerization | Yes |
| Vincristine | Vinca Alkaloid | 3 µM | Inhibits tubulin polymerization | Yes |
| Paclitaxel (Taxol) | Taxane | N/A (Promoter) | Promotes tubulin polymerization | Yes |
Note: The IC50 value for this compound is hypothetical and for illustrative purposes.
Experimental Protocols for Specificity Validation
The following are detailed methodologies for key experiments designed to validate the specificity of this compound for tubulin.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
Protocol:
-
Preparation: Purified porcine brain tubulin (2 mg/mL) is prepared in a polymerization buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).
-
Initiation: Polymerization is initiated by the addition of 1 mM GTP and 10% glycerol. The fluorescence of a reporter dye, such as DAPI, is monitored to track the extent of polymerization.
-
Treatment: Test compounds (this compound, colchicine, vincristine, paclitaxel) are added at varying concentrations. A DMSO control is included.
-
Measurement: The fluorescence intensity is measured over time at an excitation wavelength of 360 nm and an emission wavelength of 420 nm.
-
Analysis: The area under the curve (AUC) is calculated to determine the extent of polymerization. IC50 values are determined for inhibitors.
Expected Outcome: this compound should demonstrate a dose-dependent inhibition of tubulin polymerization, similar to colchicine and vincristine. Paclitaxel should show an increase in fluorescence, indicating polymerization promotion.
Competitive Binding Assay
This assay determines if a compound binds to a specific site on tubulin by measuring its ability to displace a known radiolabeled ligand.
Protocol:
-
Preparation: Tubulin is incubated with a radiolabeled ligand known to bind to the colchicine site (e.g., [³H]colchicine).
-
Competition: Increasing concentrations of unlabeled this compound are added to the mixture.
-
Separation: The mixture is filtered through a membrane that retains the tubulin-ligand complex.
-
Measurement: The radioactivity retained on the filter is measured using a scintillation counter.
-
Analysis: A decrease in radioactivity with increasing concentrations of this compound indicates competitive binding to the colchicine site.
Expected Outcome: this compound should effectively displace [³H]colchicine, confirming its binding to the colchicine site on tubulin.
Cell-Based Microtubule Integrity Assay
This assay visually assesses the effect of a compound on the microtubule network within cells.
Protocol:
-
Cell Culture: Cancer cell lines (e.g., HeLa or A549) are cultured on coverslips.
-
Treatment: Cells are treated with different concentrations of this compound, paclitaxel (positive control for stabilization), and vincristine (positive control for destabilization) for a defined period (e.g., 18-24 hours).
-
Immunofluorescence: Cells are fixed, permeabilized, and stained with an anti-α-tubulin primary antibody followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Microscopy: The microtubule network is visualized using fluorescence microscopy.
Expected Outcome: Treatment with this compound should lead to the disruption and depolymerization of the microtubule network, similar to vincristine. Control cells should show a well-defined filamentous microtubule structure, while paclitaxel-treated cells should exhibit bundled and stabilized microtubules.
Cell Cycle Analysis
This assay determines the effect of the compound on cell cycle progression, a downstream consequence of microtubule disruption.
Protocol:
-
Cell Treatment: Cancer cells are treated with the test compound for 24 hours.
-
Fixation and Staining: Cells are harvested, fixed in ethanol, and stained with a DNA-binding dye (e.g., propidium iodide).
-
Flow Cytometry: The DNA content of individual cells is measured by flow cytometry.
-
Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified.
Expected Outcome: Inhibition of tubulin polymerization by this compound is expected to arrest cells in the G2/M phase of the cell cycle, a characteristic effect of microtubule-targeting agents.[3]
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Specificity Validation
Caption: Workflow for validating the specificity of this compound.
Signaling Pathway of Tubulin Polymerization Inhibitors
Caption: Pathway of tubulin polymerization inhibitors leading to apoptosis.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. researchgate.net [researchgate.net]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "Off targets toxicological investigation of anti-cancer tubulin inhibit" by Abbound Sabbagh and Yaxin Li [engagedscholarship.csuohio.edu]
- 6. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of Tubulin Polymerization Inhibitors Related to Tubulin polymerization-IN-49
A detailed comparison of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan analogs reveals key structural determinants for potent anti-cancer activity. This guide synthesizes experimental data on their efficacy as tubulin polymerization inhibitors and cytotoxic agents, providing researchers with a comprehensive overview of their structure-activity relationship (SAR).
Tubulin, a critical component of the cellular cytoskeleton, plays a pivotal role in cell division, making it a prime target for cancer chemotherapy. Small molecules that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells. One such class of compounds, based on the 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan scaffold, has demonstrated significant potential as potent inhibitors of tubulin polymerization. These agents, including the representative compound Tubulin polymerization-IN-49, bind to the colchicine site on β-tubulin, disrupting microtubule dynamics.
This guide provides a comparative analysis of a series of analogs based on this scaffold, elucidating the key structural modifications that influence their biological activity. The data presented is compiled from a seminal study by Romagnoli et al., which systematically explored the SAR of this compound class.[1][2]
Comparative Analysis of Biological Activity
The anti-proliferative activity and tubulin polymerization inhibitory effects of a series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan analogs are summarized below. The data highlights the impact of substitutions on the benzo[b]furan ring system.
| Compound ID | R | R1 | Tubulin Polymerization IC50 (µM)[1] | Cytotoxicity GI50 (µM) [1] | ||
| MCF-7 | NCI-H460 | SF-268 | ||||
| 4a | H | H | > 10 | 0.20 | 0.20 | 0.25 |
| 4b | H | 4-F | > 10 | 0.15 | 0.15 | 0.19 |
| 4c | H | 5-F | > 10 | 0.11 | 0.10 | 0.13 |
| 4d | H | 6-F | > 10 | 0.18 | 0.17 | 0.22 |
| 4e | H | 7-F | > 10 | 0.25 | 0.25 | 0.31 |
| 4f | H | 5-Cl | > 10 | 0.09 | 0.08 | 0.11 |
| 4g | H | 6-Cl | > 10 | 0.15 | 0.14 | 0.18 |
| 4h | H | 5-Br | > 10 | 0.08 | 0.07 | 0.10 |
| 4i | H | 6-OCH3 | 2.1 | 0.015 | 0.012 | 0.019 |
| 4j | H | 7-OCH3 | > 10 | 0.10 | 0.10 | 0.13 |
| 4k | H | 4-OCH3 | > 10 | 0.22 | 0.22 | 0.28 |
| 4l | H | 5-OCH3 | > 10 | 0.07 | 0.06 | 0.09 |
| 4m | H | 5-OH | > 10 | 0.30 | 0.30 | 0.38 |
| 4n | H | 6-OH | 3.5 | 0.025 | 0.020 | 0.031 |
| 4o | CH3 | H | 1.5 | 0.040 | 0.035 | 0.050 |
| 4p | CH3 | 5-F | 1.2 | 0.020 | 0.018 | 0.025 |
| 4q | CH3 | 5-Cl | 1.0 | 0.015 | 0.012 | 0.019 |
| 4r | CH3 | 5-OCH3 | 0.9 | 0.010 | 0.008 | 0.012 |
| 4s | CH3 | 6-OCH3 | 0.5 | 0.005 | 0.004 | 0.006 |
| 4t | CH3 | 6-OC2H5 | 0.43 | 0.0012 | 0.0015 | 0.0063 |
Key Findings from the Structure-Activity Relationship Study:
-
Substitution at the C-3 Position: The introduction of a methyl group at the C-3 position of the benzo[b]furan ring (analogs 4o-4t ) generally leads to a significant increase in both tubulin polymerization inhibitory activity and cytotoxicity compared to the unsubstituted analogs (4a-4n ).[1][2]
-
Substitution on the Benzene Ring:
-
Electron-donating groups at the C-6 position, such as methoxy (-OCH3) and ethoxy (-OC2H5), dramatically enhance potency. The 6-ethoxy substituted analog with a 3-methyl group (4t ) was the most potent compound identified in the series.[1]
-
Moving the methoxy group to other positions (C-4, C-5, or C-7) results in a decrease in activity.[1]
-
Electron-withdrawing groups (F, Cl, Br) at the C-5 position also led to potent cytotoxic compounds, although their direct inhibition of tubulin polymerization was less pronounced in the 3-unsubstituted series.
-
Replacing the C-6 methoxy group with a hydroxyl group (-OH) is detrimental to the activity.[1]
-
Mechanism of Action: Targeting Tubulin Polymerization
The 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives exert their anti-cancer effects by directly interfering with the dynamics of microtubules. This is achieved through the inhibition of tubulin polymerization. The most potent compounds in this series have been shown to bind to the colchicine-binding site on β-tubulin, thereby preventing the assembly of αβ-tubulin heterodimers into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.
References
- 1. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of a Novel Tubulin Polymerization Inhibitor's Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification and comparative analysis of a novel tubulin polymerization inhibitor, referred to herein as "Investigational Compound-49" (IC-49). Due to the absence of publicly available data specifically for "Tubulin polymerization-IN-49," this document outlines the essential experiments and data presentation required to objectively assess its performance against established tubulin polymerization inhibitors. By following these protocols, researchers can generate the necessary data to rigorously evaluate the potential of their novel compound.
Comparative Analysis of Inhibitory Activity
A critical step in characterizing a new tubulin polymerization inhibitor is to compare its potency against well-known inhibitors. The following table provides a template for summarizing the quantitative data from in vitro tubulin polymerization assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of different compounds.
Table 1: Comparative IC50 Values of Tubulin Polymerization Inhibitors
| Compound | IC50 (µM) | Target Site on Tubulin | Reference |
| Investigational Compound-49 (IC-49) | [Insert Experimental Data] | [To be determined] | [Your Study] |
| Colchicine | ~1 - 3[1] | Colchicine-binding site | [1] |
| Vincristine | ~1[1] | Vinca alkaloid-binding site | [1][2] |
| Nocodazole | ~5[1] | Colchicine-binding site | [1][3] |
| Combretastatin A-4 (CA-4) | ~2.9[4] | Colchicine-binding site | [4] |
Note: IC50 values can vary depending on the specific experimental conditions, such as tubulin concentration and buffer composition.
Experimental Protocols for Verification
To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. Below is a standard protocol for an in vitro tubulin polymerization assay, which can be adapted for the specific requirements of IC-49.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in real-time. The polymerization process is typically monitored by measuring the increase in turbidity (light scattering) or fluorescence.
Materials:
-
Purified tubulin (e.g., from bovine brain, commercially available)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA[5]
-
Guanosine triphosphate (GTP) solution
-
Glycerol
-
Test compounds (IC-49 and reference inhibitors) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate, preferably pre-warmed
-
Temperature-controlled microplate reader capable of measuring absorbance at 340-350 nm or fluorescence[6][7]
Procedure:
-
Preparation of Tubulin Solution: On ice, reconstitute lyophilized tubulin powder in ice-cold GTB to the desired final concentration (e.g., 2-3 mg/mL). Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10-15% to promote polymerization.[5] Keep the tubulin solution on ice to prevent premature polymerization.
-
Preparation of Test Compounds: Prepare serial dilutions of IC-49 and reference compounds (e.g., colchicine, vincristine) in GTB. Include a vehicle control (e.g., DMSO) at the same concentration used for the test compounds.[5]
-
Assay Setup: In a pre-warmed 37°C 96-well plate, add the diluted test compounds and controls.[6]
-
Initiation of Polymerization: To initiate the polymerization reaction, add the prepared tubulin solution to each well.
-
Data Acquisition: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the change in absorbance at 340 nm or fluorescence at appropriate excitation/emission wavelengths every minute for 60-90 minutes.[5][7]
-
Data Analysis: Plot the absorbance or fluorescence intensity against time to generate polymerization curves. The rate of polymerization can be determined from the slope of the linear phase of the curve. The IC50 value for each compound is calculated as the concentration that reduces the maximum rate of tubulin polymerization by 50% compared to the vehicle control.[1]
Visualizing Experimental and Biological Pathways
Diagrams are crucial for clearly communicating complex processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for the experimental workflow and the general signaling pathway of tubulin polymerization inhibition.
Experimental Workflow Diagram
Caption: Workflow for the in vitro tubulin polymerization assay.
Signaling Pathway of Tubulin Polymerization and Inhibition
References
- 1. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of potential tubulin polymerization inhibitors by 3D-QSAR, molecular docking and molecular dynamics - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04314G [pubs.rsc.org]
- 5. In vitro tubulin polymerization assay [bio-protocol.org]
- 6. In vitro tubulin polymerization assay [bio-protocol.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Safe Disposal of Tubulin Polymerization-IN-49: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of Tubulin polymerization-IN-49, a small molecule inhibitor used in research and drug development. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. Researchers, scientists, and drug development professionals should familiarize themselves with these guidelines to mitigate risks associated with the handling and disposal of this compound.
As a potent cytotoxic agent that targets tubulin polymerization, this compound, and similar tubulin inhibitors, must be treated as hazardous chemical waste.[1][2] Improper disposal can pose risks to human health and the environment. The following procedures are based on established guidelines for the management of hazardous laboratory chemicals.
I. Immediate Safety and Spill Response
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
Emergency Spill Procedures:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Personal Protective Equipment (PPE): Before addressing a small spill, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[3]
-
Containment: For liquid spills, use an absorbent material like vermiculite or a spill pillow to contain the substance, working from the outside in.[3]
-
Cleanup: Carefully collect the absorbed material and any contaminated debris into a designated, labeled hazardous waste container.[3]
-
Decontamination: Clean the spill area with soap and water.
-
Seek Assistance: For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) office immediately.
II. Proper Disposal Protocol
Due to the lack of specific degradation or neutralization protocols for this compound, it must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Waste Collection Container:
-
Segregation of Waste:
-
Do not mix this compound waste with other incompatible chemical waste streams.[6]
-
Collect solid waste (e.g., contaminated gloves, pipette tips, and paper towels) separately from liquid waste.
-
-
Storage:
-
Disposal Request:
-
Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS office.[4]
-
Follow your institution's specific procedures for waste pickup and documentation.
-
III. Quantitative Guidelines for Hazardous Waste Management
The following table summarizes key quantitative limits and timelines for the management of hazardous chemical waste in a laboratory setting, based on general regulatory guidelines.
| Parameter | Guideline | Citation |
| Maximum Accumulation Volume (Satellite Area) | 55 gallons of hazardous waste | [4][6] |
| Maximum Accumulation for Acutely Toxic Waste | 1 quart of liquid or 1 kg of solid | [4] |
| Container Headspace | Leave at least 10% headspace to allow for expansion. | |
| Time Limit for Removal of Full Container | Within 3 calendar days of being full. | [4] |
| Maximum Storage Time in Satellite Area | Up to 12 months from the date waste was first added. | [4] |
| Skin/Eye Flushing Time (in case of contact) | Minimum of 15 minutes with copious water. | [3] |
IV. Experimental Protocols
As specific experimental protocols for the neutralization of this compound are not publicly available, the standard protocol is to treat it as a stable hazardous compound. Any attempt to neutralize or degrade the compound in the laboratory without a validated protocol could result in unknown reactions and potential hazards. Therefore, the recommended and mandatory protocol is collection and disposal via a certified hazardous waste management service, arranged by your institution's EHS department.
V. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and waste disposal protocols and your Environmental Health and Safety (EHS) office for detailed instructions and compliance with local, state, and federal regulations.
References
Personal protective equipment for handling Tubulin polymerization-IN-49
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling Tubulin polymerization-IN-49, a potent research compound. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity. The following information is based on the safety data sheet (SDS) for a closely related compound from the same supplier, as a specific SDS for this compound was not publicly available. Researchers should always seek to obtain the specific SDS from the supplier if possible and perform a risk assessment before use.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must be worn at all times to protect against splashes. Should be chemical splash-proof.[1] |
| Face Shield | Recommended when there is a significant risk of splashing, such as during bulk handling or solvent preparation. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are required. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A buttoned, full-length lab coat is mandatory to protect skin and clothing from contamination. |
| Respiratory Protection | Fume Hood | All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental exposure.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The recommended storage for the powder is -20°C for up to 3 years and 4°C for up to 2 years. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[2]
Preparation of Solutions:
-
To prepare a stock solution, carefully weigh the desired amount of the solid compound.
-
Slowly add the recommended solvent (e.g., DMSO) to the solid to avoid splashing.[2]
-
Ensure the container is tightly sealed after preparation.
Experimental Use:
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
When transferring solutions, use appropriate tools such as calibrated pipettes to minimize drips and spills.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated, sealed hazardous waste container.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
